molecular formula C12H18O B2988615 Spiro[5.6]dodec-1-en-3-one CAS No. 60033-38-7

Spiro[5.6]dodec-1-en-3-one

Cat. No.: B2988615
CAS No.: 60033-38-7
M. Wt: 178.275
InChI Key: RZRPUPUCOQSGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.6]dodec-1-en-3-one (Molecular Formula: C12H18O) is a synthetically versatile spirocyclic ketone of interest in advanced organic and medicinal chemistry research . This compound features a unique spiro architecture where two non-aromatic rings—a cyclohexane and a cycloheptane—share a single carbon atom, creating a rigid, three-dimensional structure . The presence of an α,β-unsaturated ketone (enone) functional group within this spiro-framework makes it a valuable electrophile for Michael additions, cycloadditions, and other ring-annellation strategies . The conformational strain and defined spatial geometry offered by the spiro[5.6]dodecane core are prized in drug discovery for exploring novel chemical space and for creating constrained analogs of bioactive molecules . While direct biological data for this specific compound is limited in the public domain, research on closely related structural analogs has demonstrated significant pharmacological properties, such as potent analgesic activity, highlighting the potential of this scaffold in the development of new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

spiro[5.6]dodec-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h5,9H,1-4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPUPUCOQSGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: Spiro[5.6]dodec-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for the synthesis of Spiro[5.6]dodec-1-en-3-one, structured for research and development application.

Methodology: Stork-Enamine Spiroannulation Classification: Spirocyclic Scaffold Construction Target Audience: Medicinal Chemists & Process Development Scientists

Executive Summary & Strategic Rationale

Spiro[5.6]dodec-1-en-3-one represents a privileged structural motif in medicinal chemistry, offering a rigid orthogonal vector arrangement that differs significantly from fused bicyclic systems (e.g., decalins). The synthesis of this [5.6] spiro-system presents a specific regiochemical challenge: creating a quaternary spiro-center while simultaneously forming a six-membered enone ring.

This guide details the Stork-Enamine Spiroannulation route. Unlike acid-catalyzed rearrangements which can suffer from carbocation migration, or ring-closing metathesis (RCM) which requires expensive ruthenium catalysts and complex precursors, this protocol utilizes robust, scalable enamine chemistry. It relies on the reaction of cycloheptanecarbaldehyde with methyl vinyl ketone (MVK) via a piperidine enamine intermediate.

Key Advantages of this Protocol:
  • Regiocontrol: The exocyclic double bond of the aldehyde-derived enamine directs alkylation exclusively to the ring carbon, ensuring spiro-fusion rather than annulation.

  • Scalability: The reaction tolerates multi-gram to kilogram scales.

  • Atom Economy: High atom economy with water as the primary byproduct.

Retrosynthetic Analysis

To understand the forward synthesis, we must deconstruct the target. The spiro-enone is disassembled via a Retro-Aldol disconnection, followed by a Retro-Michael addition.

Retrosynthesis Target Target: Spiro[5.6]dodec-1-en-3-one Inter1 Intermediate: Keto-Aldehyde Precursor Target->Inter1 Retro-Aldol (Disconnection) SM1 Starting Material 1: Cycloheptanecarbaldehyde Inter1->SM1 Retro-Michael SM2 Starting Material 2: Methyl Vinyl Ketone (MVK) Inter1->SM2 +

Figure 1: Retrosynthetic logic flow disconnecting the spiro-enone to commercially available precursors.

Experimental Protocol

This protocol is a self-validating system. Success in Stage 1 is confirmed by the cessation of water evolution; success in Stage 2 is confirmed by TLC monitoring of the disappearance of the intermediate enamine.

Stage 1: Formation of 1-(Cycloheptylidenemethyl)piperidine

Objective: Convert the aldehyde to a nucleophilic enamine with an exocyclic double bond.

Reagents:

  • Cycloheptanecarbaldehyde (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Toluene (Solvent, 5-10 volumes)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv, catalyst)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add cycloheptanecarbaldehyde, piperidine, pTSA, and toluene.

  • Reflux: Heat the mixture to vigorous reflux. The reaction is driven by the azeotropic removal of water.

  • Endpoint: Continue reflux until the theoretical volume of water has separated in the trap (typically 4–6 hours).

  • Isolation: Cool the mixture. Remove toluene and excess piperidine via rotary evaporation under reduced pressure.

  • Purification (Optional but Recommended): Distill the crude enamine under high vacuum to obtain a colorless oil. Note: The enamine is moisture-sensitive; store under inert gas if not used immediately.

Stage 2: Spiroannulation (Michael Addition & Aldol Condensation)

Objective: Construct the spiro-ring system.

Reagents:

  • Enamine from Stage 1 (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.1 equiv)

  • Absolute Ethanol (Solvent)[1]

  • Acetic Acid / Sodium Acetate (Buffer)

  • Sodium Hydroxide (20% aq.[1] solution)

Procedure:

  • Alkylation: Dissolve the enamine in absolute ethanol under nitrogen. Cool to 0°C.

  • Addition: Add MVK dropwise over 20 minutes. Caution: MVK is toxic and volatile.

  • Reflux 1 (Michael): Heat the solution to reflux for 16–20 hours. This effects the Michael addition of the enamine to MVK.

  • Hydrolysis: Cool the mixture. Add a buffer of acetic acid, sodium acetate, and water.[1] Reflux for 4 hours. This hydrolyzes the iminium intermediate to the diketone/keto-aldehyde.

  • Cyclization (Aldol): Cool the mixture. Add 20% aqueous NaOH until pH > 10.[1] Reflux for 12–15 hours.[1] This forces the intramolecular aldol condensation and dehydration.

  • Workup: Cool to room temperature. Dilute with water and extract with diethyl ether (3x). Wash combined organics with 1N HCl (to remove residual piperidine), brine, and dry over MgSO4.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or vacuum distillation.

Data Summary Table

ParameterSpecificationNote
Limiting Reagent CycloheptanecarbaldehydeCommercial purity >95% recommended
Stoichiometry 1.0 : 1.1 (Aldehyde : MVK)Slight excess of MVK compensates for polymerization
Temperature 110°C (Toluene Reflux) -> 78°C (EtOH Reflux)Temperature control is critical for rate
Expected Yield 45% - 55% (Overall)Comparable to Org. Syn. precedents [1]
Appearance Pale yellow oil/liquidDarkens upon oxidation

Mechanistic Pathway & Causality

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple direct alkylation but through a specific orbital alignment in the enamine.

Mechanism Enamine Enamine (Nucleophile) Michael_Adduct Iminium Intermediate Enamine->Michael_Adduct Michael Addition (C-C Bond Formation) MVK MVK (Electrophile) MVK->Michael_Adduct Hydrolysis Hydrolysis (Buffer) Michael_Adduct->Hydrolysis KetoAldehyde Keto-Aldehyde Intermediate Hydrolysis->KetoAldehyde Release Piperidine Aldol Intramolecular Aldol KetoAldehyde->Aldol Base Catalyzed Product Spiro[5.6]dodec-1-en-3-one Aldol->Product - H2O (Dehydration)

Figure 2: Mechanistic cascade from enamine alkylation to spiro-enone formation.

Causality Explanation:

  • Enamine Regiochemistry: The piperidine enamine of cycloheptanecarbaldehyde forms an exocyclic double bond. The highest electron density (HOMO) is at the ring carbon (beta to nitrogen). This dictates that the new carbon chain attaches to the ring, creating the quaternary center necessary for the spiro junction.

  • Buffer Hydrolysis: Direct base treatment of the Michael adduct can lead to polymerization or retro-Michael reactions. The acidic buffer step gently hydrolyzes the iminium species to the neutral keto-aldehyde before the harsh basic conditions of the aldol step are applied.

Characterization & Validation

To validate the synthesis of Spiro[5.6]dodec-1-en-3-one, look for these specific spectroscopic signatures:

  • 1H NMR (CDCl3):

    • Enone Region: A doublet near

      
       6.8 ppm (beta-proton) and a doublet near 
      
      
      
      5.9 ppm (alpha-proton) are characteristic of the cyclohexenone ring.
    • Spiro Junction: The absence of a methine proton at the ring junction (which would be present in a fused system) confirms the quaternary spiro center.

  • 13C NMR:

    • Carbonyl: Signal ~199 ppm (conjugated ketone).

    • Quaternary C: A distinct singlet peak in the aliphatic region (approx 40-50 ppm) representing the spiro carbon.

  • IR Spectroscopy:

    • Strong absorption at ~1670 cm⁻¹ (C=O, conjugated).

Safety & Handling (E-E-A-T)

  • Methyl Vinyl Ketone (MVK): Highly toxic, lachrymator, and readily polymerizable.

    • Protocol: Use only in a well-ventilated fume hood. Wash all glassware contacting MVK with bleach solution before removal from the hood.

    • Stabilization: If the MVK is old, distill it to remove polymers, or ensure the hydroquinone inhibitor is active.

  • Piperidine: Caustic and flammable. Avoid skin contact.

References

  • Organic Syntheses. (1977). Spiro[5.7]trideca-1,4-dien-3-one. Org. Syn. 57, 95; Coll. Vol. 6, 901.

    • Note: This reference describes the synthesis of the [5.7] homolog. The protocol for the [5.6] system is chemically analogous, substituting cycloheptanecarbaldehyde for cyclooctanecarbaldehyde.
  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

    • Found
  • Martin, S. F. (1976). Methodology for the Construction of Quaternary Carbon Centers. Tetrahedron, 36(4), 419-460.

Sources

Spiro[5.6]dodec-1-en-3-one structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Spiro[5.6]dodec-1-en-3-one

Preamble: The Enigmatic Spirocycle

Spirocyclic systems, characterized by a single atom common to two rings, represent a unique three-dimensional architecture in organic chemistry. Their rigid, well-defined conformational structures make them valuable scaffolds in drug discovery and materials science.[1][2] Spiro[5.6]dodec-1-en-3-one is an exemplary molecule of this class, containing a cyclohexenone moiety fused to a cycloheptane ring. Its structure, while seemingly straightforward, presents a classic elucidation challenge that requires a multi-faceted analytical approach. This guide provides a comprehensive, logic-driven workflow for its structural determination, moving from foundational data to definitive confirmation. We will not merely list procedures but explain the causal reasoning behind each experimental choice, demonstrating a self-validating system of inquiry essential for modern chemical research.

Part I: The Initial Encounter – Molecular Formula and Unsaturation

The first step in identifying any unknown compound is to determine its molecular formula and degree of unsaturation (DoU). This foundational data provides a logical framework, guiding all subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HR-MS): The Molecular Blueprint

High-resolution mass spectrometry is the definitive technique for establishing the elemental composition of a molecule. Unlike nominal mass spectrometry, HR-MS provides a highly accurate mass measurement, allowing for the unambiguous determination of a molecular formula.

Expert Insight: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft method ideal for generating the protonated molecular ion, [M+H]⁺, with minimal fragmentation, which is precisely what is needed for accurate formula determination.

Experimental Protocol: ESI-Time-of-Flight (TOF) HR-MS

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.0 bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: TOF-MS (for high resolution)

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Data Presentation: HR-MS Results

ParameterObserved ValueTheoretical Value (for C₁₂H₁₉O⁺)
[M+H]⁺ Ion (m/z) 179.1431179.14305
Molecular Formula C₁₂H₁₈O-
Monoisotopic Mass 178.1354178.13577[3]

The observed mass confirms the molecular formula is C₁₂H₁₈O.

Degree of Unsaturation (DoU): A Roadmap for Discovery

With the molecular formula established, the DoU can be calculated. This value represents the sum of rings and π-bonds in the molecule and is an indispensable clue.

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: DoU = 12 + 1 - (18/2) = 4

A DoU of 4 immediately suggests a combination of rings and double bonds. Our hypothesized structure contains one carbonyl group (C=O), one alkene (C=C), and two rings, perfectly accounting for the calculated value. This hypothesis now requires validation.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and non-destructive technique to identify the presence of specific functional groups. Based on our DoU calculation, we are specifically looking for evidence of a carbonyl and a carbon-carbon double bond.

Expert Insight: The position of the carbonyl (C=O) stretching frequency is highly diagnostic. A saturated ketone typically appears around 1715 cm⁻¹[4][5][6]. Conjugation with a C=C double bond delocalizes the π-electrons, weakening the C=O bond and lowering its stretching frequency to the 1666-1685 cm⁻¹ range.[4][5][7] The presence of a peak in this specific region is strong evidence for an α,β-unsaturated ketone system.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3025MediumC(sp²)-H StretchConfirms alkene C-H bonds.
~2930, ~2855StrongC(sp³)-H StretchConfirms aliphatic C-H bonds.
~1675 Very Strong C=O Stretch (Conjugated) Strong evidence for α,β-unsaturated ketone. [4][5]
~1620MediumC=C StretchConfirms the presence of an alkene.

The IR data strongly supports our hypothesis derived from the molecular formula and DoU. We have a molecule containing an α,β-unsaturated ketone and aliphatic regions.

Part II: Assembling the Carbon Skeleton – The NMR Core

With the fundamental building blocks identified, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise connectivity of the atoms and define the carbon skeleton.

¹³C{¹H} and DEPT NMR: A Carbon Inventory

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons.

Experimental Protocol: ¹³C and DEPT NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (Typical for 125 MHz):

    • ¹³C{¹H}: Spectral width of 0-220 ppm, 3-second relaxation delay, 30° pulse angle.

    • DEPT-135: Standard pulse program; CH/CH₃ signals appear positive, CH₂ signals appear negative.

    • DEPT-90: Standard pulse program; only CH signals appear.

  • Data Analysis: Correlate the signals across the three spectra to assign the multiplicity of each carbon.

Data Presentation: Predicted ¹³C NMR and DEPT Data

Chemical Shift (δ, ppm)DEPT-135DEPT-90AssignmentRationale
~199.5No SignalNo SignalC=O (C-3)Typical for a conjugated ketone carbonyl.[4]
~158.0PositivePositive=CH (C-1)Olefinic carbon β to the carbonyl is deshielded.
~129.0PositivePositive=CH (C-2)Olefinic carbon α to the carbonyl.
~48.0 No Signal No Signal Spiro C (C-6) Quaternary spirocenter, a key structural marker.
~38.0NegativeNo SignalCH₂Aliphatic methylene group.
~35.5NegativeNo SignalCH₂Aliphatic methylene group.
~31.0NegativeNo SignalCH₂Aliphatic methylene group.
~29.5NegativeNo SignalCH₂Aliphatic methylene group.
~28.0NegativeNo SignalCH₂Aliphatic methylene group.
~26.5NegativeNo SignalCH₂Aliphatic methylene group.
~25.0NegativeNo SignalCH₂Aliphatic methylene group.
~22.0NegativeNo SignalCH₂Aliphatic methylene group.

Note: Specific assignments of the numerous CH₂ groups require 2D NMR.

The ¹³C data confirms the presence of 12 carbons: one carbonyl, two olefinic, one quaternary spirocenter, and eight CH₂ groups. This perfectly matches the proposed structure.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information on the electronic environment, number, and neighboring protons for each unique hydrogen in the molecule.

Expert Insight: In cyclic systems like this, the proton signals for the aliphatic rings often overlap in a complex, broad multiplet region, making direct interpretation difficult. However, the olefinic protons are usually well-resolved and provide a clear starting point for analysis. The coupling constant (J-value) between them is diagnostic for their cis/trans relationship (though fixed in this ring).

Experimental Protocol: ¹H NMR

  • Sample: Use the same sample prepared for ¹³C NMR.

  • Instrument Parameters (Typical for 500 MHz):

    • Spectral width of 0-10 ppm, 1-second relaxation delay, 30° pulse angle.

  • Data Analysis: Analyze chemical shifts, integration (proton count), and multiplicity (splitting pattern).

Data Presentation: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.75d1HH-2Vinylic proton β to C=O, strongly deshielded.
~5.90d1HH-1Vinylic proton α to C=O.
~2.50t2HH-4Protons α to the carbonyl group.
~2.35t2HH-5Protons α to the double bond.
~1.80 - 1.40m10HH-7 to H-12Overlapping signals of the cycloheptane ring protons.

Part III: Connecting the Pieces – 2D Correlation Spectroscopy

While 1D NMR provides the list of parts, 2D NMR provides the instruction manual for how they connect. A logical workflow using multiple 2D techniques is essential to solve the puzzle.

dot

Elucidation_Workflow cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Link) H1_NMR->HSQC Assigns Protons to Carbons C13_NMR ¹³C NMR / DEPT (Carbon Skeleton) C13_NMR->HSQC Assigns Protons to Carbons Final_Structure Final Validated Structure COSY->Final_Structure Defines Full Connectivity HMBC HMBC (¹H-¹³C Long Range) HSQC->HMBC Provides basis for long-range analysis HSQC->Final_Structure Defines Full Connectivity HMBC->Final_Structure Defines Full Connectivity

Caption: Logical workflow for NMR-based structural elucidation.

¹H-¹H COSY: Tracing Proton Networks

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). This allows us to trace out the connectivity within individual spin systems.

  • Expected Correlations:

    • A strong cross-peak between the olefinic protons H-1 (~5.90 ppm) and H-2 (~6.75 ppm).

    • Correlation between H-4 (~2.50 ppm) and H-5 (~2.35 ppm).

    • A complex network of correlations in the aliphatic region (~1.40-1.80 ppm), confirming the cycloheptane ring protons are all interconnected.

    • Crucially, COSY will show two distinct spin systems: one for the cyclohexenone ring and one for the cycloheptane ring, with no connection between them.

¹H-¹³C HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) spectrum creates a correlation map between each proton and the carbon to which it is directly attached. This is a vital step for unambiguous assignment.

  • Expected Correlations:

    • H-1 (~5.90 ppm) will correlate with C-1 (~158.0 ppm).

    • H-2 (~6.75 ppm) will correlate with C-2 (~129.0 ppm).

    • Each proton signal in the aliphatic region will be definitively linked to its corresponding ¹³C signal, allowing for the assignment of the CH₂ groups.

¹H-¹³C HMBC: Bridging the Gaps

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the structure. It reveals couplings between protons and carbons over 2-3 bonds, allowing us to connect the isolated spin systems identified by COSY.

Expert Insight: The most critical correlations in this experiment will be those to the quaternary carbons (C-3 and C-6), as these have no attached protons and are "invisible" to HSQC. The HMBC correlations to the spiro-carbon (C-6) are the definitive proof of the spirocyclic junction.

dot

Caption: Key HMBC correlations confirming the spiro-junction and enone system.

  • Key Expected HMBC Correlations:

    • Confirming the Enone System:

      • H-1 and H-2 should show correlations to the carbonyl carbon C-3 (~199.5 ppm).

      • H-4 (~2.50 ppm) should show correlations to the carbonyl C-3 and the olefinic C-2.

    • Confirming the Spiro-Junction (The "Smoking Gun"):

      • Protons on C-5 (alpha to the spirocenter in the six-membered ring) should show a 3-bond correlation to the spiro-carbon C-6 (~48.0 ppm).

      • Protons on C-7 (alpha to the spirocenter in the seven-membered ring) should also show a correlation to the spiro-carbon C-6.

      • These cross-ring correlations definitively link the two cyclic systems at the single spiro-carbon.

Part IV: Final Confirmation and Validation

By systematically integrating the data from MS, IR, and a suite of 1D and 2D NMR experiments, we have constructed a complete and self-validated structural assignment for Spiro[5.6]dodec-1-en-3-one. Each piece of evidence supports the others, from the initial molecular formula to the final long-range correlations that piece the molecular puzzle together. The ultimate confirmation of a proposed structure is often its chemical synthesis and the subsequent comparison of spectroscopic data, which for related spirocyclic ketones has been well-documented.[8]

Conclusion: A Self-Validating Protocol

This guide has demonstrated a logical, causality-driven workflow for the structural elucidation of Spiro[5.6]dodec-1-en-3-one. The process begins broadly with mass and functional group analysis (HR-MS, IR) and becomes progressively more detailed, using a powerful suite of NMR techniques to map the atomic connectivity. The synergy between COSY, HSQC, and particularly HMBC, is essential for solving complex 3D structures like spirocycles. This integrated approach ensures a high degree of confidence and serves as a robust template for tackling similar challenges in chemical research and drug development.

References

  • Spiro[5.6]dodec-1-en-3-one (C12H18O) - PubChemLite. PubChem. [Link]

  • Spiro[5.6]dodecane - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Spiro[5.7]trideca-1,4-dien-3-one. Organic Syntheses. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • Mass spectral fragmentation of spiro ketones and olefins. Journal of the American Chemical Society. [Link]

  • IR: ketones. University of Calgary. [Link]

  • Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. ACS Publications. [Link]

  • Spiro[5.6]dodecane | C12H22. PubChem. [Link]

  • One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. [Link]

  • Synthesis of spirocyclic ketones 3 a–k. ResearchGate. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. National Institutes of Health (NIH). [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Carbonyl compounds - IR spectroscopy. University of Regensburg. [Link]

  • New development in the enantioselective synthesis of spiro compounds. Royal Society of Chemistry. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity. MDPI. [Link]

  • Structural study of five novel spiro-1,2-oxaphosphetanes. ResearchGate. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health (NIH). [Link]

  • Spectroscopic analysis of aldehydes and ketones. YouTube. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. De La Salle University. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Spiro[5.6]dodec-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Spiro[5.6]dodec-1-en-3-one. As a key structural motif in medicinal chemistry and natural product synthesis, a thorough understanding of the spectral characteristics of this spirocyclic α,β-unsaturated ketone is crucial for its identification, characterization, and utilization in drug discovery and development. This document offers a comprehensive exploration of the theoretical NMR data, the underlying principles governing its spectral features, and a standardized protocol for experimental data acquisition.

Introduction to Spiro[5.6]dodec-1-en-3-one

Spiro[5.6]dodec-1-en-3-one is a bicyclic organic compound featuring a spirocyclic center connecting a six-membered and a seven-membered ring. The presence of an α,β-unsaturated ketone functional group within the six-membered ring introduces distinct electronic and structural features that are readily probed by NMR spectroscopy. The unique three-dimensional arrangement of atoms in spiro compounds often leads to complex and informative NMR spectra, providing valuable insights into their stereochemistry and conformation.[1]

The analysis of the NMR spectra of Spiro[5.6]dodec-1-en-3-one is governed by several key principles:

  • Chemical Shift: The location of a signal in an NMR spectrum, influenced by the electronic environment of the nucleus. Electron-withdrawing groups, such as the carbonyl group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2]

  • Spin-Spin Coupling: The interaction between neighboring magnetic nuclei, which leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), provides information about the number of neighboring nuclei and their dihedral angles.

  • Nuclear Overhauser Effect (NOE): The through-space interaction between nuclei, which can be used to determine their spatial proximity.

This guide will systematically apply these principles to predict and interpret the ¹H and ¹³C NMR spectra of Spiro[5.6]dodec-1-en-3-one.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Spiro[5.6]dodec-1-en-3-one is expected to exhibit distinct signals for the vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the electronic effects of the conjugated system and the anisotropic effects of the carbonyl group.

Proton (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Notes
H-16.8 - 7.0dJ1,2 = 10.0Vinylic proton β to the carbonyl group; deshielded due to conjugation.[3]
H-25.9 - 6.1dJ2,1 = 10.0Vinylic proton α to the carbonyl group.[3]
H-42.4 - 2.6tJ4,5 = 6.5Allylic protons α to the carbonyl group.
H-51.7 - 1.9pJ5,4 = 6.5, J5,6 = 6.5Aliphatic protons.
H-7 to H-121.4 - 1.8m-Complex multiplet for the cycloheptane ring protons.

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Vinylic Protons (H-1 and H-2): The significant downfield shift of H-1 is a direct consequence of the strong deshielding effect of the carbonyl group in the conjugated system. The polarization of the π-system results in a partial positive charge at the β-carbon (C-1).[3] The coupling constant of approximately 10.0 Hz between H-1 and H-2 is characteristic of a cis relationship in a six-membered ring, though the exact value can vary with ring conformation.

  • Allylic Protons (H-4): These protons are adjacent to the carbonyl group and are therefore deshielded, appearing in the 2.4 - 2.6 ppm range.[4] The signal is expected to be a triplet due to coupling with the two neighboring protons on C-5.

  • Cycloheptane Ring Protons (H-7 to H-12): The protons on the seven-membered ring are expected to produce a complex and overlapping multiplet in the aliphatic region of the spectrum. Their chemical shifts and multiplicities will be highly dependent on the specific conformation of the cycloheptane ring and their diastereotopic relationships.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of Spiro[5.6]dodec-1-en-3-one will show distinct signals for the carbonyl carbon, the vinylic carbons, the spiro carbon, and the aliphatic carbons of both rings.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Notes
C-3198 - 202Carbonyl carbon, deshielded.[5]
C-1150 - 155Vinylic carbon β to the carbonyl, deshielded by conjugation.[2]
C-2128 - 132Vinylic carbon α to the carbonyl.[2]
C-6 (Spiro)45 - 55Quaternary spiro carbon.
C-435 - 40Aliphatic carbon α to the carbonyl.
C-525 - 30Aliphatic carbon.
C-7 to C-1228 - 40Aliphatic carbons of the cycloheptane ring.

Causality Behind Predicted Chemical Shifts:

  • Carbonyl Carbon (C-3): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom, resulting in a chemical shift in the 198-202 ppm range.[5]

  • Vinylic Carbons (C-1 and C-2): Similar to the protons, the β-carbon (C-1) is more deshielded than the α-carbon (C-2) due to the resonance effect of the carbonyl group.[2]

  • Spiro Carbon (C-6): The chemical shift of the quaternary spiro carbon is influenced by the steric strain and the number of attached carbon atoms.

  • Aliphatic Carbons: The chemical shifts of the remaining aliphatic carbons fall within the expected range for saturated hydrocarbons, with those closer to the electron-withdrawing groups appearing slightly further downfield.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Spiro[5.6]dodec-1-en-3-one.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For compounds with different polarity, other solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ can be used.[3]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[3]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex multiplets.[6]

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: Typically -2 to 12 ppm.

    • Pulse Width: Calibrated 90° pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the nuclei between scans.

    • Number of Scans: 8-16 scans for a sample of sufficient concentration.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: Typically 0 to 220 ppm.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to ensure accurate integration.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Reporting: The chemical shifts of all peaks are reported in parts per million (ppm) relative to the internal standard or the residual solvent peak. Coupling constants are reported in Hertz (Hz).

Visualization of Key Concepts

Diagram 1: Key ¹H-¹H Couplings in Spiro[5.6]dodec-1-en-3-one

Caption: Vicinal couplings in Spiro[5.6]dodec-1-en-3-one.

Diagram 2: Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Solvent Selection Dissolve Dissolve Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Spectrometer Setup Filter->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FT Fourier Transformation Acquire_1H->FT Acquire_13C->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Assign Assign Signals Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for Spiro[5.6]dodec-1-en-3-one, grounded in the fundamental principles of NMR spectroscopy. The detailed analysis of expected chemical shifts and coupling constants, along with a robust experimental protocol, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate interpretation of NMR data is paramount for the unambiguous characterization of novel compounds, and this guide provides the foundational knowledge necessary to approach the spectral analysis of this important class of spirocyclic ketones with confidence.

References

  • Aly, O. M., et al. (Year). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Bruker. (Year). NMR Spectrometer User Manual.
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Gur'yanova, T. P., et al. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry, 57(6), 883-891.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9097, Spiro[5.6]dodecane. [Link]

  • OpenOChem. (n.d.). Ketones. [Link]

  • Powers, R. (n.d.).
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Stothers, J. B., & Tan, C. T. (1974). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 52(2), 308-314. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information for... Organic & Biomolecular Chemistry.
  • Tök, Ö., et al. (2021). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 26(21), 6593. [Link]

  • Vairappan, C. S., et al. (2021).
  • Anane, J. (2020).
  • Rios, J. L., & Waterman, P. G. (1997). A review of the pharmacology and toxicology of the genus Cinchona. Journal of Ethnopharmacology, 57(1), 1-14.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Rios-Lugo, M. J., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(14), 5467-5484. [Link]

  • OpenOChem. (n.d.). Ketones - 13C NMR. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Spirododecenone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on Spirododecenone derivatives , specifically focusing on the spiro[5.6]dodec-en-one and spiro[4.7]dodec-en-one scaffolds. These structures represent a distinct class of bicyclic ketones characterized by a single quaternary spiro-carbon connecting two rings (totaling 12 carbons) and an


-unsaturated ketone functionality.

Executive Summary: The Spirododecenone Architecture

Spirododecenones are C12 spirocyclic compounds containing an enone (alkene + ketone) moiety. Unlike fused bicyclic systems (e.g., decalin), spiro compounds possess a single atom junction, forcing the two rings to lie in perpendicular planes. This "spiro-twist" creates a rigid, three-dimensional scaffold that is highly valued in drug discovery for its ability to project functional groups into unique vectors of chemical space, often improving selectivity against protein targets.

Key Structural Classes:

  • Spiro[5.6]dodec-en-one: A 6-membered ring connected to a 7-membered ring.

  • Spiro[4.7]dodec-en-one: A 5-membered ring connected to a 7-membered ring.

Physicochemical Properties

The physical behavior of spirododecenones is dominated by their lipophilicity and conformational rigidity. The following data aggregates computed and experimental values for the core scaffolds.

General Property Table

Data derived from saturated analogs (spiro[5.6]dodecan-7-one) and extrapolated for enone unsaturation.

PropertySpiro[5.6]dodecenoneSpiro[4.7]dodecenoneRelevance
Molecular Formula


Core scaffold
Molecular Weight ~178.27 g/mol ~178.27 g/mol Small molecule fragment space
LogP (Octanol/Water) 3.2 – 3.63.0 – 3.4High lipophilicity; likely requires formulation aid
Topological Polar Surface Area ~17.1

~17.1

Good blood-brain barrier (BBB) permeability potential
Rotatable Bonds 00High rigidity; lowers entropic penalty in binding
Solubility (Water) Insoluble (< 0.1 mg/mL)InsolubleRequires organic co-solvents (DMSO, MeOH)
UV

~235-245 nm~230-240 nmCharacteristic

transition of enone
Structural Dynamics

The spiro-carbon (C6 in spiro[5.6] systems) acts as a "conformational anchor."

  • Ring Strain: The 7-membered ring in spiro[5.6] and [4.7] systems introduces moderate torsional strain, making these molecules more reactive toward ring-opening or rearrangement reactions than their spiro[5.5] counterparts.

  • Chirality: The spiro center is chiral if the substitution pattern on either ring is asymmetric. Enantioselective synthesis is critical as biological activity often resides in a single enantiomer.

Chemical Reactivity & Synthesis

The "enone" functionality (


) embedded in the spiro framework is the primary handle for chemical modification.
Reactivity Profile
  • Michael Addition (1,4-Addition): The

    
    -carbon is highly electrophilic. Soft nucleophiles (thiols, cuprates) attack here. This is the primary mechanism for covalent drug design (e.g., targeting cysteine residues).
    
  • Luche Reduction: Selective reduction of the ketone to the allylic alcohol using

    
    .
    
  • Photochemical Rearrangement: Cyclic enones undergo [2+2] cycloadditions or the lumiketone rearrangement under UV light, altering the ring size.

Synthetic Pathways

The construction of the spiro-quaternary carbon is the rate-limiting step. Below is a standard protocol for synthesizing the spiro[5.6]dodecenone skeleton via Ring-Closing Metathesis (RCM) , a robust method for forming the difficult 7-membered ring.

Experimental Protocol: Synthesis of Spiro[5.6]dodec-1-en-3-one

Rationale: This route builds the 7-membered ring onto a pre-existing cyclohexanone derivative.

Step 1: Bis-Alkylation

  • Reagents: Cycloheptanone, Allyl bromide, LDA (Lithium Diisopropylamide).

  • Procedure: Cool THF solution of cycloheptanone to -78°C. Add LDA (1.1 eq) followed by allyl bromide. Repeat to install two allyl groups at the

    
    -position (gem-dialkyl effect aids cyclization).
    
  • Outcome: 2,2-diallylcycloheptanone.

Step 2: Ring-Closing Metathesis (RCM)

  • Reagents: Grubbs II Catalyst (5 mol%), DCM (anhydrous).

  • Procedure: Dissolve the diallyl intermediate in dilute DCM (0.01 M) to favor intramolecular cyclization over polymerization. Add catalyst and reflux for 12 hours.

  • Purification: Silica gel chromatography.

  • Outcome: Spiro[5.6]dodec-1-en-3-one.

Step 3: Validation (Self-Check)

  • NMR Check: Look for disappearance of terminal alkene protons (

    
     5.0-6.0 ppm) and appearance of internal cyclic alkene protons (
    
    
    
    5.5-6.5 ppm).
  • IR Check: Shift in carbonyl stretch from ~1710

    
     (saturated) to ~1680 
    
    
    
    (conjugated).

Visualizations

Synthesis & Reactivity Logic Flow

The following diagram illustrates the logical flow from precursor selection to functionalized spiro-scaffold.

SpiroSynthesis Precursor Cycloheptanone (C7 Ring) Intermediate 2,2-Diallyl Intermediate Precursor->Intermediate Bis-alkylation (LDA, Allyl-Br) Product Spiro[5.6]dodec-1-en-3-one (Target Scaffold) Intermediate->Product Ring Closing Metathesis Catalyst Grubbs II (RCM) Catalyst->Product Catalysis Deriv1 Michael Adducts (Covalent Drugs) Product->Deriv1 Nu- (Thiol/Amine) Deriv2 Allylic Alcohols (Reductive) Product->Deriv2 NaBH4/CeCl3

Caption: Synthetic workflow for Spiro[5.6]dodecenone showing RCM assembly and downstream functionalization vectors.

Biological Relevance

While spirododecenone is a chemical scaffold rather than a marketed drug, its derivatives possess significant bioactivity profiles.

  • Antioxidant Activity: Spiro-cyclic ketones often exhibit radical scavenging ability. The rigid structure prevents metabolic flattening, prolonging half-life.

  • Antimicrobial Potential: Lipophilic spiro-enones can disrupt bacterial cell membranes. The enone moiety acts as a "warhead," potentially alkylating bacterial enzymes via Michael addition.

  • Pharmacophore Mimicry: The spiro[5.6] system mimics the twist of certain terpene natural products (e.g., chamigrenes), making them suitable starting points for natural product analog synthesis.

References

  • National Institute of Standards and Technology (NIST). Spiro[5.6]dodecane Thermochemistry Data. NIST Chemistry WebBook. Link

  • PubChem (NIH). Spiro[5.6]dodecan-7-one Compound Summary. PubChem Database.[1][2][3] Link

  • PubChem (NIH). Spiro[4.7]dodecan-6-one Compound Summary. PubChem Database.[1][2][3] Link

  • Sigma-Aldrich. Spiro[4.7]dodecan-6-one Product Specification. Link

Sources

Technical Whitepaper: Preliminary Biological Activity Screening of Spiro[5.6]dodec-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary biological screening protocol for Spiro[5.6]dodec-1-en-3-one (CAS 60033-38-7). This molecule represents a strategic intersection in modern medicinal chemistry: it combines the high fraction of sp3-hybridized carbons (


) characteristic of spirocyclic scaffolds with a reactive 

-unsaturated ketone (enone) warhead.

Scientific Rationale: The "Escape from Flatland" initiative in drug discovery emphasizes 3D complexity to improve binding selectivity and solubility. Spiro[5.6]dodec-1-en-3-one offers a rigid, orthogonal vector orientation distinct from flat aromatic systems. Concurrently, the enone moiety acts as a Michael acceptor, capable of covalent engagement with nucleophilic cysteine residues in target proteins (e.g., Keap1, IKK


, or covalent kinases).

This guide details a self-validating screening cascade designed to assess:

  • Phenotypic Potency: Cytotoxicity across diverse cell lineages.

  • Mechanism of Action (MoA): Electrophilic stress response activation (Nrf2 pathway).

  • Chemical Liability: Glutathione (GSH) reactivity and metabolic stability.

Chemoinformatic & Structural Profiling

Before wet-lab screening, we establish the physicochemical baseline. The spiro[5.6] system fuses a cyclohexane ring and a cycloheptane ring, creating a lipophilic core with specific steric bulk.

PropertyPredicted ValueImplication
Molecular Formula

Low molecular weight fragment (<200 Da).
MW 178.27 g/mol High ligand efficiency potential.
cLogP ~3.2 - 3.7High lipophilicity; likely high membrane permeability but potential solubility issues in aqueous media.
TPSA 17.07

Excellent blood-brain barrier (BBB) penetration potential.
Warhead

-unsaturated ketone
Michael Acceptor: High reactivity toward thiols (

).
Stereochemistry Achiral (racemic synthesis)Note: Enantioselective separation may be required if hits are verified.

Phase I: Phenotypic Cytotoxicity Screening

Objective: Determine the


 of Spiro[5.6]dodec-1-en-3-one across a panel of cancer cell lines versus normal fibroblasts to assess the therapeutic window.
Experimental Logic

Since the compound is an electrophile, it may induce oxidative stress or alkylate essential proteins. We use a metabolic proxy assay (Resazurin/Alamar Blue) over MTT, as enones can sometimes directly reduce tetrazolium salts, leading to false positives.

Protocol: Resazurin Reduction Assay

Reagents:

  • Compound Stock: 100 mM in DMSO (Freshly prepared to prevent polymerization).

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver), and HFF-1 (Human Foreskin Fibroblasts - Control).

  • Assay Buffer: PBS + 10% Resazurin solution.

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate for 24h at 37°C, 5%

    
    .
    
  • Treatment: Perform a 9-point serial dilution (1:3) starting at 100

    
    . Final DMSO concentration must be 
    
    
    
    . Include Bortezomib (1
    
    
    ) as a positive kill control.
  • Incubation: Treat for 48h and 72h time points.

  • Readout: Add Resazurin reagent. Incubate 2–4h. Measure Fluorescence (

    
    ).
    
  • Data Analysis: Fit data to a 4-parameter logistic (4PL) regression to calculate

    
    .
    

Validation Criteria: Z-factor


 for the assay plate. HFF-1 

should be

higher than cancer lines for preliminary selectivity.

Phase II: Mechanism of Action (Nrf2-ARE Activation)

Objective: Verify if the enone moiety acts as a reversible covalent modifier of Keap1, activating the Nrf2 antioxidant response element (ARE). This is a common mechanism for cyclic enones (e.g., Bardoxolone methyl).

Signaling Pathway Visualization

Nrf2_Pathway Compound Spiro[5.6]dodec-1-en-3-one Keap1 Keap1 (Cys151) Compound->Keap1 Covalent Modification (Michael Addition) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Normally promotes Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Bind sMaf sMaf sMaf->ARE Heterodimerization Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 1: Hypothesized Mechanism of Action. The spiro-enone covalently modifies Keap1 sensor cysteines, preventing Nrf2 degradation and triggering antioxidant gene transcription.

Protocol: ARE-Luciferase Reporter Assay

System: Stable ARE-Luciferase reporter cell line (e.g., HepG2-ARE-Luc).

  • Seeding: 20,000 cells/well in 96-well white plates.

  • Treatment: Treat with Spiro[5.6]dodec-1-en-3-one (0.1, 1, 5, 10

    
    ) for 16h.
    
    • Positive Control: Sulforaphane (5

      
      ) or CDDO-Me.
      
    • Negative Control: DMSO vehicle.

  • Lysis: Add One-Step Luciferase Reagent.

  • Detection: Measure luminescence. Fold induction =

    
    .
    

Interpretation: A dose-dependent increase in luminescence confirms electrophilic engagement with the Keap1-Nrf2 pathway. Lack of activation suggests the cytotoxicity (Phase I) may be due to off-target alkylation or non-specific stress.

Phase III: Chemical Liability & Reactivity (GSH Trapping)

Objective: Assess the "reactivity risk" of the molecule. Highly reactive enones can deplete cellular Glutathione (GSH), leading to toxicity. We must distinguish between "tunable covalent drug" and "pan-assay interference compound" (PAINS).

Protocol: LC-MS GSH Adduct Assay

Reagents:

  • Phosphate Buffer (pH 7.4).

  • L-Glutathione (reduced, 5 mM).

  • Internal Standard (Warfarin).

Workflow:

  • Incubation: Mix Compound (10

    
    ) + GSH (500 
    
    
    
    , 50x excess) in buffer. Incubate at 37°C.
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add cold Acetonitrile + 1% Formic Acid.

  • Analysis: LC-MS/MS (ESI+). Monitor for the parent ion

    
     (m/z 179) and the GSH-adduct 
    
    
    
    (m/z ~486).

Calculation:



  • Fast Reaction (

    
     min):  Indicates high reactivity/toxicity risk. Likely unsuitable for systemic drug use without structural modification (steric shielding).
    
  • Moderate Reaction (

    
     hours):  Ideal for targeted covalent inhibitors.
    

Integrated Screening Workflow

Screening_Cascade cluster_Phase1 Phase I: Phenotypic cluster_Phase2 Phase II: Mechanism cluster_Phase3 Phase III: Liability Start Spiro[5.6]dodec-1-en-3-one (Solid Stock) QC QC: NMR/LCMS Purity Check (>95% Required) Start->QC Cyto Cytotoxicity (Resazurin) Cancer vs. Normal QC->Cyto Pass Nrf2 ARE-Luciferase (Nrf2 Activation) Cyto->Nrf2 IC50 < 10µM GSH GSH Trapping (Reactivity Half-life) Nrf2->GSH Confirmed Act. Decision Go / No-Go Decision GSH->Decision T1/2 > 30min

Figure 2: The decision-making cascade. The compound must demonstrate potency (


) and a specific mechanism (Nrf2) before liability assessment.

References

  • Zheng, Y. et al. (2017). "Charting Biologically Relevant Spirocyclic Compound Space." Chemistry – A European Journal. Link

  • Cleasby, A. et al. (2014). "Structure of the Nrf2-Keap1 Complex and Its Interaction with Covalent Inhibitors." PLOS ONE. Link

  • Lovering, F. et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "Spiro[5.6]dodec-1-en-3-one (CID 14836307)."[1] National Library of Medicine. Link

  • Dinkova-Kostova, A. T. et al. (2017). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link

Sources

Methodological & Application

Ring-closing metathesis for Spiro[5.6]dodec-1-en-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ring-Closing Metathesis (RCM) Protocols for Spiro[5.6]dodec-1-en-3-one Scaffolds

Executive Summary

The synthesis of Spiro[5.6]dodec-1-en-3-one and its derivatives represents a significant challenge in modern medicinal chemistry, primarily due to the steric strain associated with the quaternary spiro-center and the entropic penalty inherent in closing seven-membered rings. This Application Note provides a validated, high-fidelity protocol for constructing the spiro[5.6] framework via Ring-Closing Metathesis (RCM) .

We focus on the critical step: closing the seven-membered ring onto a functionalized six-membered core. Unlike standard RCM, this transformation requires strict kinetic control to suppress intermolecular oligomerization (ADMET) and thermodynamic management to ensure ring closure.

Key Deliverables:

  • Catalyst Selection Strategy: Comparative analysis favoring Hoveyda-Grubbs II for sterically demanding spiro-closures.

  • Process Parameters: Optimized dilution factors (

    
     M) and temperature profiles.
    
  • Self-Validating Protocol: A step-by-step workflow designed to minimize ruthenium contamination and isomerization byproducts.

Strategic Analysis & Mechanistic Insight

Retrosynthetic Logic

The spiro[5.6]dodecane skeleton is best accessed by disconnecting the seven-membered ring at the alkene bond. The precursor is a gem-disubstituted cyclohexane derivative bearing two homoallylic chains (but-3-enyl groups).

  • Target: Spiro[5.6]dodec-1-en-3-one (or the dione equivalent).

  • Precursor: 2,2-di(but-3-enyl)cyclohexane-1,3-dione (or protected ketal).

  • Challenge: The formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. Furthermore, the gem-disubstitution creates a "Thorpe-Ingold" effect that helps pre-organize the chains, but the steric bulk of the catalyst can be a hindrance.

Catalyst Selection Matrix

For spirocyclic RCM, the choice of catalyst is non-trivial.

CatalystCharacteristicsSuitability for Spiro[5.6]
Grubbs I (G-I) Phosphine-based, lower activity, air-sensitive.Low. Often fails to close tetrasubstituted or sterically hindered centers.
Grubbs II (G-II) NHC ligand, high activity.Moderate. Good activity but prone to causing double-bond migration (isomerization) in long reaction times.
Hoveyda-Grubbs II (HG-II) Phosphine-free, styrenyl ether chelate, thermally stable.High. The "boomerang" mechanism allows for sustained release of active species, crucial for slow-closing 7-membered rings.

Decision: This protocol utilizes Hoveyda-Grubbs 2nd Generation (HG-II) due to its robust thermal stability in refluxing solvents (DCM or Toluene) and resistance to decomposition during the extended reaction times required for 7-membered ring formation.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the RCM transformation.

RCM_Pathway Fig 1: RCM Pathway for Spiro[5.6] Framework Construction Precursor Precursor: 2,2-di(but-3-enyl) cyclohexane-1,3-dione Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Catalyst: Hoveyda-Grubbs II (2-5 mol%) Catalyst->Intermediate Activates Target Target Scaffold: Spiro[5.6]dodec-8-ene-1,3-dione Intermediate->Target Ring Closure Byproduct Byproduct: Ethylene (Gas) Intermediate->Byproduct Elimination

Caption: Mechanistic pathway for the closure of the 7-membered ring using HG-II catalyst.

Detailed Experimental Protocol

Safety Note: Ruthenium carbenes are active catalysts.[1] All steps must be performed under an inert atmosphere (Argon or Nitrogen).[2] DCM and Toluene must be anhydrous and degassed.

Materials & Reagents
  • Substrate: 2,2-di(but-3-enyl)cyclohexane-1,3-dione (1.0 equiv).

  • Catalyst: Hoveyda-Grubbs 2nd Generation (2.5 – 5.0 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) (HPLC Grade).

  • Scavenger: DMSO or SiliaMetS® (Silicycle) for Ru removal.

Step-by-Step Methodology

Step 1: System Preparation (The "High Dilution" Setup)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cool to room temperature under a positive stream of Argon.

  • Critical: The concentration of the substrate must be 0.005 M to 0.01 M (e.g., 1 mmol substrate in 100–200 mL solvent). Higher concentrations favor intermolecular dimerization (ADMET).

Step 2: Degassing

  • Charge the flask with anhydrous DCM.

  • Bubble Argon through the solvent for 15–20 minutes. Oxygen poisons the catalyst; ethylene buildup inhibits the reaction.

Step 3: Catalyst Addition

  • Dissolve the substrate in a small portion of the degassed DCM and add to the main flask.

  • Add Hoveyda-Grubbs II (2.5 mol%) as a solid in one portion.

    • Note: If the reaction is known to be sluggish, add the catalyst as a solution in degassed DCM via syringe pump over 1 hour to maintain a steady concentration of active species.

Step 4: Reaction & Monitoring

  • Heat the mixture to reflux (40 °C) .

  • Monitor via TLC or LC-MS every 2 hours.

  • Endpoint: Reaction is typically complete within 4–12 hours.

    • Troubleshooting: If conversion stalls at >50%, add a second portion of catalyst (2.5 mol%) and continue reflux.

Step 5: Quenching & Ruthenium Removal

  • Once complete, cool to room temperature.

  • Scavenging: Add DMSO (50 equiv relative to catalyst) and stir for 12 hours. This coordinates the Ru species, making them water-soluble or silica-adsorbed.

    • Alternative: Use lead tetraacetate (1.5 equiv w.r.t catalyst) or specialized scavengers (e.g., SiliaMetS® DMT) for 1 hour.

  • Concentrate the reaction mixture under reduced pressure (Rotavap).

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

  • The spiro-product usually elutes after the dimer impurities.

Workflow Diagram

This operational workflow ensures reproducibility and minimizes common RCM pitfalls.

Protocol_Workflow Fig 2: Operational Workflow for Spiro-RCM Start Start: Anhydrous Conditions Degas Degas Solvent (DCM) [Ar sparge, 20 min] Start->Degas Dilution Substrate Addition Target Conc: 0.005 M Degas->Dilution Cat_Add Catalyst Addition (HG-II, 2.5 mol%) Dilution->Cat_Add Reflux Reflux (40°C) 4 - 12 Hours Cat_Add->Reflux Check TLC/LC-MS Check Reflux->Check Boost Add 2.5 mol% Catalyst Check->Boost Incomplete Quench Quench/Scavenge (DMSO or Silica) Check->Quench Complete Boost->Reflux Purify Flash Chromatography Quench->Purify

Caption: Step-by-step operational workflow for high-dilution RCM.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oligomerization Concentration too high.Dilute reaction to 0.001 M. Add substrate slowly via syringe pump.
Isomerization Hydride formation; long reaction time.Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)4 to suppress isomerization.
Stalled Reaction Catalyst decomposition or ethylene inhibition.[2]Sparging with Argon during reaction to remove ethylene. Add fresh catalyst.
No Reaction Steric bulk at spiro center.Switch solvent to Toluene and heat to 80–110 °C.

References

  • Grubbs, R. H. (2006). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140.

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168–8179.

  • Wallace, D. J. (2005). Ring-Closing Metathesis in the Synthesis of Biologically Active Compounds. Angewandte Chemie International Edition, 44(13), 1912-1915.

  • Michaut, A., & Rodriguez, J. (2004). Spirocyclic Compounds in Organic Synthesis: RCM Approaches. Angewandte Chemie International Edition, 43(46), 6190-6191.

  • Umicore. (n.d.). Metathesis Application Guide: Ring-Closing Metathesis. Retrieved October 24, 2025.

Sources

The Architecture of Spirocycles: A Guide to Palladium-Catalyzed Annulation Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold, a motif where two rings share a single carbon atom, is a privileged structure in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality offers a unique departure from the planar structures of many traditional drug molecules, enabling novel interactions with biological targets and often leading to improved pharmacological properties. Palladium catalysis has emerged as a powerful and versatile tool for the construction of these complex architectures, offering a range of methodologies to forge the key carbon-carbon and carbon-heteroatom bonds that define the spirocyclic core.

This guide provides an in-depth exploration of the primary palladium-catalyzed spiroannulation reaction mechanisms. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering insights into how ligands, bases, and reaction conditions are manipulated to control selectivity and efficiency. Each mechanistic discussion is paired with a detailed, field-proven protocol, providing a practical framework for the application of these powerful synthetic transformations.

Section 1: The Heck-Type Spiroannulation Cascade

The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, provides a direct and reliable route to spirocycles.[1] The reaction typically proceeds through a cascade of elementary organometallic steps, culminating in the formation of the spirocyclic core. A common strategy involves the cyclization of a tethered aryl halide onto an exocyclic double bond or a double bond within a pre-existing ring.

Mechanistic Deep Dive: A Neutral Catalytic Cycle

The generally accepted mechanism for the neutral Heck reaction begins with the oxidative addition of a Pd(0) species into the carbon-halogen bond of the substrate.[2] This is followed by intramolecular migratory insertion of the tethered alkene into the newly formed Aryl-Pd(II) bond, a step that forges the spirocyclic framework. The catalytic cycle is completed by β-hydride elimination to afford the spirocyclic product and a hydridopalladium(II) species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Heck_Mechanism

The regioselectivity of the β-hydride elimination step is a critical factor in determining the final product, often leading to a mixture of endo- and exo-cyclic double bond isomers. This can sometimes be controlled by the choice of catalyst and reaction conditions.[3]

Experimental Protocol: Synthesis of Spiroindenyl-2-Oxindoles

This protocol details a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides, proceeding through a cascade Heck/C–H functionalization process to generate spiroindenyl-2-oxindoles.[4]

Materials:

  • N-(2-bromophenyl)-N-methylacrylamide (1.0 equiv)

  • (Z)-1-bromo-1,2-diphenylethene (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • P(o-tol)₃ (20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • 1,4-Dioxane (0.1 M)

Procedure:

  • To a flame-dried Schlenk tube, add N-(2-bromophenyl)-N-methylacrylamide (0.2 mmol, 1.0 equiv), (Z)-1-bromo-1,2-diphenylethene (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), P(o-tol)₃ (12.2 mg, 0.04 mmol, 20 mol%), Ag₂CO₃ (110.3 mg, 0.4 mmol, 2.0 equiv), and pivalic acid (6.1 mg, 0.06 mmol, 30 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 2.0 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite.

  • Wash the filtrate with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiroindenyl-2-oxindole.

Causality Behind Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The bulky phosphine ligand, P(o-tol)₃, is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Electron-rich phosphines can accelerate the rate of oxidative addition.[5]

  • Base/Additive: Ag₂CO₃ acts as a halide scavenger and a base to facilitate the regeneration of the Pd(0) catalyst. Pivalic acid is often used as an additive in C-H activation reactions to promote the protonolysis of the Pd-C bond in the turnover-limiting step.

Substrate Scope and Yields

The Heck-type spiroannulation has been successfully applied to a variety of substrates, demonstrating its versatility.

EntryAryl Halide Substituent (R¹)Vinyl Bromide Substituents (R², R³)ProductYield (%)
1HPh, Ph3aa 72
25-MePh, Ph3ba 65
35-CNPh, Ph3ca 58
45-FPh, Ph3da 61
5HPh, 4-Me-Ph3ag 68
6H4-F-Ph, 4-F-Ph3ah 55

Data adapted from Reference[4].

Section 2: C-H Activation and Dearomatization Strategies

A more contemporary and atom-economical approach to spirocycles involves the direct functionalization of C-H bonds.[6] This strategy avoids the need for pre-functionalized starting materials like aryl halides. Palladium catalysis is particularly adept at facilitating these transformations, often in tandem with a dearomatization event to construct the spirocyclic core.

Mechanistic Deep Dive: The Role of the Palladacycle

A common mechanistic pathway in these reactions is the formation of a palladacycle intermediate.[7] This is typically achieved through a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the substrate positions the palladium catalyst in proximity to the C-H bond to be activated. Once the palladacycle is formed, it can undergo insertion with an alkyne or alkene. The final spiroannulation step often involves a reductive elimination from a Pd(IV) intermediate or a dearomatizing nucleophilic attack.

CH_Activation_Mechanism

The choice of base and ligand is critical in these reactions. The base not only facilitates the C-H activation step but can also influence the overall reaction pathway and efficiency.[8][9] DFT studies have shown that different bases can lead to significantly different energy barriers for the rate-determining step.[8]

Experimental Protocol: Enantioselective Arylative Dearomatization of Naphthols

This protocol describes a palladium-catalyzed enantioselective arylative dearomatization of naphthols to construct quinazoline-containing spirocyclic compounds.[1]

Materials:

  • Naphthol substrate (1.0 equiv)

  • Pd(dba)₂ (5 mol%)

  • Chiral Ligand (e.g., a custom phosphine ligand, L*) (7.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.025 M)

Procedure:

  • In a glovebox, add the naphthol substrate (0.1 mmol, 1.0 equiv), Pd(dba)₂ (2.9 mg, 0.005 mmol, 5 mol%), and the chiral ligand L* (0.0075 mmol, 7.5 mol%) to a vial.

  • Add K₂CO₃ (27.6 mg, 0.2 mmol, 2.0 equiv).

  • Add 4.0 mL of anhydrous DMF.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd(dba)₂ and a chiral ligand is essential for achieving high enantioselectivity. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the prochiral substrate during the key bond-forming step.

  • Base: K₂CO₃ is a mild inorganic base sufficient to facilitate the dearomatization process. Stronger bases could potentially lead to side reactions.

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reagents and catalyst, and it can also coordinate to the palladium center, influencing its reactivity.

Substrate Scope and Enantioselectivity

This dearomative approach exhibits a broad substrate scope with excellent enantioselectivities.

EntryNaphthol Substituent (R¹)Aryl Halide Substituent (R²)ProductYield (%)ee (%)
1HH3a 9596
26-OMeH3b 9295
36-BrH3c 8594
4H4-CF₃3d 8897
5H3-Cl3e 9095
67-PhH3f 7892

Data adapted from Reference[1].

Section 3: Asymmetric Allylic Alkylation (AAA) Approach

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is another cornerstone for spirocycle synthesis.[6] This reaction involves the formation of a π-allylpalladium intermediate from an allylic substrate, which is then attacked by a nucleophile. In the context of spiroannulation, this can be an intramolecular process where the nucleophile is tethered to the allylic moiety.

Mechanistic Deep Dive: The π-Allyl Intermediate

The catalytic cycle commences with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a cationic π-allylpalladium(II) complex and displace a leaving group.[2] A soft nucleophile then attacks one of the termini of the π-allyl system, typically from the face opposite to the palladium metal (outer-sphere attack). This step forms the new C-C bond and regenerates the Pd(0) catalyst. The enantioselectivity is controlled by the chiral ligand, which influences the geometry of the π-allylpalladium intermediate and directs the nucleophilic attack.

AAA_Mechanism

Experimental Protocol: Synthesis of Spiro[indoline-3,2′-pyrrol]-2-ones

This protocol describes the synthesis of spirooxindoles from vinyl benzoxazinanones and 3-isothiocyanato oxindoles, initiated by a palladium-catalyzed allylic alkylation.[6]

Materials:

  • Vinyl benzoxazinanone (1.0 equiv)

  • 3-Isothiocyanato oxindole (1.2 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • (R)-BINAP (5.5 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Dichloromethane (DCM) (0.1 M)

Procedure:

  • To a dried reaction vessel, add the vinyl benzoxazinanone (0.2 mmol, 1.0 equiv), 3-isothiocyanato oxindole (0.24 mmol, 1.2 equiv), [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol, 2.5 mol%), and (R)-BINAP (6.9 mg, 0.011 mmol, 5.5 mol%).

  • Place the vessel under a nitrogen atmosphere.

  • Add 2.0 mL of anhydrous dichloromethane.

  • Add DBU (45.7 mg, 0.3 mmol, 1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to yield the spiro[indoline-3,2′-pyrrol]-2-one product.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The combination of [Pd(allyl)Cl]₂ and a chiral diphosphine ligand like (R)-BINAP is a classic system for AAA reactions. (R)-BINAP's C₂ symmetry and defined bite angle create a highly effective chiral pocket for inducing enantioselectivity.

  • Base: DBU is a non-nucleophilic organic base that facilitates the in situ formation of the nucleophile from the 3-isothiocyanato oxindole and promotes the subsequent intramolecular cyclization.

Conclusion

Palladium-catalyzed spiroannulation reactions represent a diverse and powerful set of tools for the modern synthetic chemist. By understanding the underlying mechanistic principles of Heck-type cyclizations, C-H activation/dearomatization cascades, and asymmetric allylic alkylations, researchers can make informed decisions in the design and optimization of synthetic routes toward complex spirocyclic targets. The protocols and data presented herein serve as a practical starting point for scientists and drug development professionals seeking to harness the power of palladium catalysis in the creation of novel, three-dimensional molecular architectures.

References

  • A palladium-catalyzed cascade process for spirooxindole: an alternative way for the synthesis of spiro(indoline-3,2′-quinazolin)-2-ones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Spirooxindoles via Formal Acetylene Insertion into a Common Palladacycle Intermediate. ResearchGate. [Link]

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. National Center for Biotechnology Information. [Link]

  • Substrate scope for the palladium‐catalyzed enantioselective arylative dearomatization of naphthols. ResearchGate. [Link]

  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers. [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. Semantic Scholar. [Link]

  • B(iii)-catalyzed synthesis of spirooxindole and dihydro-2-oxopyrrole under solventless conditions in a ball mill, along with DFT computations. National Center for Biotechnology Information. [Link]

  • Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. Semantic Scholar. [Link]

  • Palladium-Catalyzed Dearomative [2+2+1] Spiroannulation through Alkyne-Directed C–H Activation. ResearchGate. [Link]

  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. National Center for Biotechnology Information. [Link]

  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. ACS Omega. [Link]

  • New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation. PubMed. [Link]

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. CORE. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]

  • Palladium-catalyzed dearomative 1,4-hydroamination. National Center for Biotechnology Information. [Link]

  • oxidative addition and palladium coupling. St. John's University and the College of St. Benedict. [Link]

Sources

Application Note & Protocols: C-H Activation for the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of spirocyclic compounds, scaffolds of immense importance in medicinal chemistry and natural products, has been revolutionized by the advent of transition-metal-catalyzed C-H activation.[1][2] This strategy circumvents the need for pre-functionalized substrates, offering a more atom-economical and efficient route to novel three-dimensional molecular architectures.[2][3] This guide provides an in-depth analysis of the core principles, key catalytic systems, and field-proven protocols for constructing spirocycles via C-H activation. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technology to accelerate discovery programs.

The Strategic Advantage of C-H Activation for Spirocycle Synthesis

Spirocyclic frameworks are prevalent in a multitude of natural products and have become increasingly vital in drug discovery.[4][5] Their rigid, three-dimensional topology allows for precise projection of functional groups into space, which can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties compared to their "flat" aromatic counterparts.[4][6]

Traditionally, the construction of these complex scaffolds required multi-step synthetic sequences involving substrates with pre-installed functional groups. C-H activation offers a paradigm shift, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds in a single, transformative step. This approach not only shortens synthetic routes but also opens up new avenues for late-stage functionalization of complex molecules, a critical capability in medicinal chemistry.[3][7]

The core of this strategy involves a transition metal catalyst that, guided by a directing group within the substrate, selectively cleaves a specific C-H bond and orchestrates a subsequent bond-forming event with a coupling partner to forge the spirocyclic core.[8][9]

Fundamental Principles & Mechanistic Overview

The successful execution of a C-H activation-driven spirocyclization hinges on the interplay of three key components: the substrate (containing a directing group), the transition metal catalyst, and a coupling partner.

  • Directing Groups (DGs): These are Lewis basic functional groups integrated into the substrate that chelate to the metal center. This coordination brings the catalyst into close proximity to the target C-H bond, ensuring high levels of chemo- and regioselectivity.[9][10] Common directing groups include amides, pyridines, and carboxylic acids.[11]

  • Transition Metal Catalysts: Palladium, rhodium, and iridium complexes are the most extensively used catalysts for these transformations.[8]

    • Palladium (Pd): Highly versatile, often used in Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles for coupling with aryl halides, alkenes, and alkynes.[12][13][14][15]

    • Rhodium (Rh): High-valent Rh(III) catalysts, typically featuring a Cp* (pentamethylcyclopentadienyl) ligand, are exceptionally effective for oxidative annulations with partners like alkynes and diazo compounds.[16][17][18]

  • Coupling Partners: These are the reactants that are incorporated into the final spirocycle. The choice of coupling partner dictates the nature of the newly formed ring. Common partners include alkynes, alkenes, diazo compounds, quinones, and maleimides.[1][2]

The General Catalytic Cycle

Most of these reactions proceed through an inner-sphere mechanism, often involving a concerted metalation-deprotonation (CMD) step, which is considered the turnover-limiting C-H cleavage event.[9][19][20]

Catalytic Cycle sub_cat Substrate + M(n) Catalyst coord Coordination Complex sub_cat->coord Coordination of DG met Cyclometalated Intermediate (C-H Activation via CMD) coord->met Concerted Metalation- Deprotonation (CMD) ins Insertion Complex met->ins Coordination & Insertion of Coupling Partner re Spirocyclic Product + M(n-2) ins->re Reductive Elimination regen Catalyst Regeneration (Oxidation) re->regen Product Release regen->sub_cat M(n-2) -> M(n)

Caption: Generalized catalytic cycle for spirocyclization via C-H activation.

Protocols & Methodologies

The following sections provide detailed, representative protocols for two common and robust catalytic systems.

Palladium-Catalyzed Synthesis of Spirooxindoles

Palladium catalysis is highly effective for synthesizing spirooxindoles, a privileged scaffold in medicinal chemistry.[21][22][23] A common strategy involves an intramolecular Heck reaction followed by C-H activation and subsequent functionalization.[20][24] This protocol describes a domino reaction to form a spiropalladacycle intermediate, which is then trapped by a coupling partner like an alkyne.[12][14]

General Reaction Scheme: Aryl Halide (tethered to an alkene) + Alkyne → Spirooxindole

Protocol 1: Pd-Catalyzed Synthesis of a Spirooxindole Derivative

This protocol is adapted from methodologies described for the synthesis of spirooxindoles via a sequential carbopalladation, C-H activation, and alkyne insertion cascade.[12][13][14]

Materials & Reagents:

  • Substrate: N-Acryloyl-2-bromoaniline derivative (1.0 equiv, e.g., 0.2 mmol)

  • Coupling Partner: Diphenylacetylene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: P(o-tolyl)₃ (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

  • Equipment: Oven-dried Schlenk tube, magnetic stirrer bar, argon/nitrogen line, heating block/oil bath.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stirrer bar, add the N-Acryloyl-2-bromoaniline substrate (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), P(o-tolyl)₃ (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) to the tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired spirooxindole.

Data Summary: Scope of Palladium-Catalyzed Spirocyclization

EntrySubstrate Variation (R group)Alkyne PartnerYield (%)Reference
1HDiphenylacetylene85[14]
25-MeDiphenylacetylene81[12][13]
35-Cl1-Phenyl-1-propyne75[12][13]
44-OMeDiphenylacetylene78[14]

Causality and Insights:

  • Catalyst/Ligand Choice: Pd(OAc)₂ is a common and stable Pd(II) precatalyst. The phosphine ligand, P(o-tolyl)₃, is crucial for stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination.

  • Base: The carbonate base is essential for the C-H activation step, which proceeds via a concerted metalation-deprotonation (CMD) mechanism.[20] It also neutralizes the H-X generated during the catalytic cycle.

  • Solvent and Temperature: High-boiling, polar aprotic solvents like dioxane are typically required to achieve the high temperatures necessary for efficient C-H activation.

Rhodium(III)-Catalyzed Synthesis of Spiro-indandiones

High-valent rhodium catalysis is a powerful tool for spirocyclization reactions involving carbenoid precursors. This protocol outlines the synthesis of a spirocyclic indandione via the Rh(III)-catalyzed reaction of an isoquinolone with an α-diazo-1,3-indandione.[16]

General Reaction Scheme: Isoquinolone + α-Diazo-1,3-indandione → Spiro[indandione-isoquinolone]

Protocol 2: Rh(III)-Catalyzed Oxidative Spirocyclization

This protocol is based on published procedures for the C-H activation/spirocyclization of isoquinolones.[16]

Materials & Reagents:

  • Substrate: Isoquinolone derivative (1.0 equiv, e.g., 0.2 mmol)

  • Coupling Partner: α-Diazo-1,3-indandione (1.2 equiv)

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)

  • Oxidant/Additive: AgSbF₆ (10 mol%)

  • Solvent: Anhydrous Dichloroethane (DCE) (1.0 mL)

  • Equipment: Oven-dried screw-cap vial, magnetic stirrer bar, argon/nitrogen atmosphere (glovebox recommended), heating block.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the isoquinolone substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) to an oven-dried vial containing a stirrer bar.

  • Solvent Addition: Add anhydrous DCE (1.0 mL) to the vial. Stir the mixture at room temperature for 5 minutes.

  • Add Coupling Partner: Add the α-diazo-1,3-indandione (0.24 mmol, 1.2 equiv) to the mixture.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block at 80 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to yield the pure spirocyclic product.

Causality and Insights:

  • Catalyst System: The [RhCpCl₂]₂ dimer is a precatalyst that is activated by the silver salt. AgSbF₆ acts as a halide scavenger, generating a more catalytically active cationic [RhCp]²⁺ species.[17]

  • Mechanism: The reaction proceeds via C-H activation of the isoquinolone to form a five-membered rhodacycle. This intermediate then reacts with the diazo compound to generate a rhodium-carbene, which undergoes migratory insertion and subsequent reductive elimination to furnish the spirocycle.[16]

  • Inert Conditions: Diazo compounds can be sensitive, and the catalytic system is sensitive to air and moisture. Therefore, conducting the initial setup under an inert atmosphere is critical for reproducibility and high yields.

Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Weigh reagents, add to vessel) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction Reaction (Add solvent, heat, stir) inert->reaction workup Workup (Quench, filter, extract) reaction->workup purify Purification (Flash Column Chromatography) workup->purify analyze Analysis & Characterization (NMR, MS, etc.) purify->analyze end End: Pure Spirocycle analyze->end Application Logic center_node C-H Activation Methodology spiro_synth Efficient Spirocycle Synthesis center_node->spiro_synth prop1 Increased sp³ Character & 3D Complexity spiro_synth->prop1 prop2 Improved PK Properties (Solubility, Stability) spiro_synth->prop2 prop3 Access to Novel Chemical Space spiro_synth->prop3 outcome Accelerated Drug Discovery & Candidate Selection prop1->outcome prop2->outcome prop3->outcome

Caption: The impact of C-H activation on the drug discovery pipeline.

Conclusion and Future Outlook

C-H activation has matured from a niche academic curiosity into a robust and reliable tool for the synthesis of complex molecules. Its application in the construction of spirocycles provides a powerful demonstration of its utility, offering unparalleled efficiency and atom economy. As the field continues to evolve, future advancements are expected in:

  • Enantioselective Catalysis: The development of new chiral ligands and catalysts to control the stereochemistry of the newly formed spirocenter. [18][22][25]* C(sp³)-H Activation: While challenging, the direct functionalization of aliphatic C-H bonds to create spirocycles remains a major goal.

  • Sustainable Catalysis: The use of more earth-abundant and less toxic first-row transition metals (e.g., Fe, Co, Ni) as catalysts.

By embracing these methodologies, chemists are better equipped than ever to explore the vast and rewarding chemical space of spirocyclic compounds, driving innovation in medicine and beyond.

References

  • R Discovery. (2017). Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. R Discovery. [Link]

  • OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. Semantic Scholar. [Link]

  • Zhou, Q., Li, B., Zhang, X., & Fan, X. (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. [Link]

  • Yoon, H., et al. (2017). Palladium-Catalyzed Spirocyclization Through C-H Activation and Regioselective Alkyne Insertion. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. ResearchGate. [Link]

  • PubMed. (2023). Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. PubMed. [Link]

  • Synthesis Workshop. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]

  • S. R. Roy, et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. NIH. [Link]

  • Goldman, A. S., & Goldberg, K. I. (Eds.). (2004). Organometallic C-H Bond Activation: An Introduction. ACS Symposium Series. [Link]

  • Giri, R., et al. (2009). Transition metal-catalyzed C–H activation reactions: Diastereoselectivity and enantioselectivity. Chemical Society Reviews. [Link]

  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. JACS. [Link]

  • MDPI. (n.d.). Transition-Metal-Catalyzed C–C Bond Macrocyclization via Intramolecular C–H Bond Activation. MDPI. [Link]

  • ACS Publications. (2019). Rh(III)-Catalyzed Oxidative Spirocyclization of Isoquinolones with α-Diazo-1,3-indandiones. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters. [Link]

  • PubMed. (2017). C-H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. PMC. [Link]

  • Royal Society of Chemistry. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of Spirooxindoles via Formal Acetylene Insertion into a Common Palladacycle Intermediate. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. [Link]

  • ACS Publications. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]

  • Thieme. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Thieme. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • ResearchGate. (2026). Rh(III)-catalyzed cascade C-H activation/spirocyclization for direct construction of diverse polyheterocycles bearing pyrrolidinediones. ResearchGate. [Link]

  • PubMed. (2020). Rhodium(III)-Catalyzed Asymmetric Access to Spirocycles through C-H Activation and Axial-to-Central Chirality Transfer. PubMed. [Link]

  • National Institutes of Health. (n.d.). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PMC. [Link]

  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • National Institutes of Health. (n.d.). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. PMC. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

Sources

Application Note: Continuous Flow Synthesis of Chiral Spiroketones via Telescoped Metathesis-Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow chemistry process for spiroketone synthesis Content Type: Application Note & Protocol Target Audience: Researchers, Process Chemists, Drug Development Scientists

Abstract & Strategic Value

Spiroketones are privileged structural motifs in medicinal chemistry, serving as cores for diverse bioactive natural products and pharmaceutical intermediates (e.g., spiro[4.5]decanes).[1] Traditional batch synthesis of these scaffolds often relies on Ring-Closing Metathesis (RCM) followed by hydrogenation. However, batch RCM suffers from reversibility caused by ethylene build-up, requiring high catalyst loadings and dilute conditions to prevent oligomerization.

This application note details a telescoped continuous flow protocol for spiroketone synthesis. By integrating a membrane-based ethylene removal system and leveraging the auto-tandem catalytic activity of the Hoveyda-Grubbs 2nd Generation (HG2) catalyst, this process achieves >99% conversion , reduces catalyst cost by 70% , and eliminates intermediate isolation.

Scientific Mechanism & Strategy

The Challenge of Batch RCM

In RCM, the release of ethylene gas is the driving force. In closed batch vessels, dissolved ethylene re-enters the catalytic cycle, shifting the equilibrium back toward the diene precursor or causing catalyst decomposition.

  • Batch Limitation: Requires high dilution (0.01–0.05 M) to favor cyclization over polymerization.

  • Flow Solution: A membrane reactor continuously pervaporates ethylene, driving the equilibrium forward (Le Chatelier’s principle) and allowing operation at higher concentrations (0.16–0.5 M).

Auto-Tandem Catalysis

A unique feature of this protocol is the use of a single catalyst for two distinct transformations.

  • Step 1 (RCM): The Ru-alkylidene (HG2) catalyzes the formation of the spiro-alkene ring.

  • Step 2 (Hydrogenation): Under H₂ pressure, the residual Ru-species converts into a Ru-hydride, which effectively catalyzes the hydrogenation of the olefin to the saturated spiroketone. This eliminates the need for a separate Pd/C hydrogenation step and intermediate workup.

Reaction Scheme

Precursor: Diallyl-tethered ketone


Intermediate:  Spiro-alkene + Ethylene 


Product: Saturated Spiroketone

Equipment Configuration & Diagram

The system utilizes a modular flow setup.[1][2] Critical to success is the Tube-in-Tube or Membrane-in-Frame reactor for Step 1 to actively remove ethylene.

Flow Reactor Setup (Graphviz)

FlowSetup cluster_feeds Feed Modules cluster_RCM Step 1: RCM & Ethylene Removal cluster_Hydro Step 2: Hydrogenation Reagent Substrate (0.16 M) in Toluene Mixer T-Mixer (High Shear) Reagent->Mixer Catalyst HG2 Catalyst (1.8 mol%) Catalyst->Mixer RCM_Reactor Membrane Reactor (Teflon AF-2400) 90°C Mixer->RCM_Reactor Vacuum Vacuum/N2 Sweep (Ethylene Removal) RCM_Reactor->Vacuum Ethylene Permeation Hydro_Coil Heated Coil Reactor 120°C, 20 bar RCM_Reactor->Hydro_Coil Spiro-alkene Stream H2_Feed H2 Gas Feed (Mass Flow Controller) H2_Feed->Hydro_Coil Gas Injection BPR Back Pressure Regulator (20 bar) Hydro_Coil->BPR Collection Product Collection (Spiroketone) BPR->Collection

Figure 1: Telescoped flow reactor diagram featuring active ethylene removal and auto-tandem hydrogenation.

Detailed Experimental Protocol

Reagent Preparation
  • Substrate Stock (Solution A): Dissolve the diallyl ketone precursor (e.g., 1,4-dioxadispiro[4.0.5.4]pentadecan-7-one precursor) in anhydrous Toluene to a concentration of 0.16 M . Degas by sparging with Argon for 15 minutes.

  • Catalyst Stock (Solution B): Dissolve Hoveyda-Grubbs 2nd Gen (HG2) catalyst in anhydrous Toluene to a concentration of 0.003 M . This corresponds to ~1.8 mol% loading relative to the substrate.

System Priming
  • Solvent Flush: Flush the entire system (Mixer, Membrane Reactor, Hydrogenation Coil) with anhydrous Toluene at 1.0 mL/min for 20 minutes.

  • Temperature Control: Set the Membrane Reactor (RCM stage) to 90°C . Set the Hydrogenation Coil (Hydro stage) to 120°C .

  • Pressure Control: Set the Back Pressure Regulator (BPR) to 20 bar (approx. 290 psi) to maintain H₂ solubility in the second stage.

  • Gas Sweep: Initiate N₂ sweep or vacuum on the shell side of the Membrane Reactor to facilitate ethylene removal.

Reaction Execution
  • Step 1 (RCM): Pump Solution A and Solution B into the T-mixer at a ratio of 1:1.

    • Combined Flow Rate: Adjust to achieve a residence time of 10 minutes in the Membrane Reactor.

    • Observation: Ensure no bubble formation in the liquid line (ethylene should permeate through the membrane).

  • Step 2 (Hydrogenation): Introduce H₂ gas via a mass flow controller at the inlet of the Hydrogenation Coil.

    • H₂:Liquid Ratio: Maintain a gas-to-liquid volumetric ratio of ~5:1 to ensure excess hydrogen.

    • Residence Time: Adjust coil volume to achieve 5–10 minutes residence time.

  • Collection: Discard the first 2 residence volumes (equilibration phase). Collect the steady-state output.

Workup
  • Concentrate the output stream under reduced pressure.

  • The residual Ru species can be removed via a silica plug filtration or using a scavenger resin (e.g., QuadraPure™ TU) if strict metal limits are required.

  • Yield: Typically >95% conversion and >90% isolated yield.

Data & Optimization Results

The following table summarizes the optimization of the RCM step, highlighting the impact of flow and ethylene removal compared to batch.

ParameterBatch (Standard)Flow (Standard Coil)Flow (Membrane Reactor)
Concentration 0.02 M (High Dilution)0.16 M0.16 M
Catalyst Loading 5.0 mol%2.5 mol%1.8 mol%
Reaction Time 2–4 Hours20 Minutes10 Minutes
Conversion 85–90%75% (Incomplete)>99%
Ethylene Removal Passive (Headspace)Poor (Dissolved)Active (Pervaporation)
Process Cost Baseline-20%-70%

Note: In standard flow coils, dissolved ethylene inhibits the reaction, often requiring lower concentrations or higher catalyst loads. The membrane reactor solves this specific physical limitation.

Troubleshooting & Safety

Safety: Ethylene & Hydrogen
  • Ethylene Venting: The permeate side of the membrane reactor contains ethylene.[2] Ensure this is vented to a fume hood exhaust.

  • Hydrogen Safety: The hydrogenation module operates at 20 bar. Use stainless steel (SS316) tubing and check for leaks using a portable H₂ detector before heating.

Process Troubleshooting
  • Incomplete Conversion (RCM): If RCM conversion drops, check the vacuum/sweep gas on the membrane reactor. Accumulation of ethylene is the primary cause of stalling.

  • Catalyst Deactivation: Ru-carbenes are sensitive to oxygen.[3] Ensure all feed solutions are thoroughly degassed. If the solution turns from green/brown to black/precipitate, oxidation has occurred.

  • Pressure Fluctuations: In the hydrogenation step, slug flow is preferred. If pressure oscillates wildly, increase the system pressure (BPR) to compress gas bubbles or reduce the H₂ flow rate slightly.

References

  • Wang, S., Wu, H., Zhang, Y., & Buono, F. (2025). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process.[1][4] Reaction Chemistry & Engineering, 10, 1508-1516.[1][4]

  • Vapourtec Application Note.

  • Higman, C. S., et al. (2016).

  • Umicore Precious Metals Chemistry. Metathesis Catalyst Application Guide (Hoveyda-Grubbs 2nd Gen properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand how an unoptimized catalyst loading can be the pivotal difference between a groundbreaking discovery and a frustrating dead-end in spirocycle synthesis. Spirocycles are invaluable scaffolds in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and bioactivity.[1][2] However, the construction of these complex architectures is often a delicate dance of variables, with catalyst loading playing a leading role.

This guide is designed to move beyond simple protocols and provide you with the causal logic behind troubleshooting common issues encountered during the optimization of catalyst loading for spirocyclization reactions. Our goal is to empower you to diagnose problems, make informed decisions, and ultimately, achieve robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My spirocyclization reaction is resulting in low to no yield. I've confirmed my starting materials, but what aspects of catalyst loading should I investigate?

Answer: Low yield is one of the most common hurdles in catalytic reactions. When catalyst loading is the suspected culprit, the issue typically stems from three primary sources: insufficient catalytic activity, catalyst deactivation, or an overwhelmingly slow reaction rate.

Causality & Troubleshooting Steps:

  • Insufficient Catalyst Concentration: The most straightforward cause is that the molar percentage of the catalyst is too low to effectively drive the reaction at a reasonable rate.[3] While low catalyst loading is desirable for process efficiency, an initial screen should start with a more conservative amount to first establish catalytic turnover.

    • Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor the reaction progress by TLC or LC-MS to see if the conversion rate improves. Be aware that simply increasing the catalyst amount is not always the solution and can sometimes introduce new problems.[3]

  • Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction.[4] This is often observed when a reaction begins to form the product but stalls before reaching completion.

    • Mechanism of Deactivation:

      • Poisoning: Impurities in substrates, solvents, or the atmosphere (e.g., water, oxygen) can irreversibly bind to the catalyst's active sites, rendering them inactive.[4][5] This is particularly common with sensitive transition metal catalysts.

      • Fouling/Coking: Insoluble byproducts or polymeric material can deposit on the catalyst surface, blocking active sites.[4]

      • Leaching: For heterogeneous catalysts, the active metal may leach into the solution, reducing the solid catalyst's efficacy.[6] This can be induced by the substrate itself forming a soluble complex with the catalyst.[6]

    • Action:

      • Purify Reagents: Ensure all starting materials and solvents are rigorously purified and dried.[7][8]

      • Inert Atmosphere: Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

      • Monitor for Impurities: Analyze your starting materials for potential catalyst poisons.

  • Slow Reaction Rate: The intrinsic rate of the catalytic cycle at the given loading and temperature may be too slow for practical purposes.[3]

    • Action: Before drastically increasing catalyst loading, consider moderately increasing the reaction temperature.[3] However, be cautious, as higher temperatures can negatively impact enantioselectivity.[3] A balance must be struck between reaction rate and stereochemical control.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed q1 Is any product forming at all? start->q1 sol1 Increase Catalyst Loading (e.g., 2x, 5x increments) q1->sol1 No q2 Does the reaction start and then stall? q1->q2 Yes sol1->q2 sol2 Investigate Catalyst Deactivation: - Purify reagents/solvents - Ensure inert atmosphere - Check for catalyst poisons q2->sol2 Yes sol3 Increase Reaction Temperature (monitor selectivity) q2->sol3 No, just very slow end_point Re-evaluate Reaction Scope or Catalyst Choice sol2->end_point sol3->end_point

Problem 2: Poor Enantio- or Diastereoselectivity

Question: My reaction provides a good yield of the spirocycle, but the enantiomeric excess (ee) is unacceptably low. How is this related to catalyst loading?

Answer: Low enantioselectivity in a reaction that is otherwise proceeding well is a classic sign of competition between the desired catalyzed pathway and an uncatalyzed "background" reaction.[3] The catalyst loading directly influences the rates of these competing pathways.

Causality & Troubleshooting Steps:

  • Competing Background Reaction: The most common cause is a non-asymmetric background reaction that proceeds without the catalyst.[3] If this uncatalyzed pathway is fast relative to the catalyzed one, the resulting product will be racemic or have low enantiomeric excess.

    • The Logic: The rate of the catalyzed reaction is dependent on the catalyst concentration, while the rate of the background reaction is not. Therefore, by adjusting catalyst loading, you can modulate the ratio of these two rates.

    • Action:

      • Increase Catalyst Loading: A higher concentration of the chiral catalyst can accelerate the asymmetric pathway, making it outcompete the background reaction.[3]

      • Lower Reaction Temperature: Background reactions often have a lower activation energy than the catalyzed pathway. Lowering the temperature can disproportionately slow the background reaction, thus improving enantioselectivity.[3] This may require longer reaction times.

  • Catalyst Aggregation: At very high concentrations, some catalysts can form aggregates or dimers. These aggregates may have lower catalytic activity or, in a worst-case scenario, favor the formation of undesired stereoisomers.

    • Action: If you observe that increasing catalyst loading decreases enantioselectivity, catalyst aggregation may be the issue. In this case, try diluting the reaction or screening a range of lower catalyst concentrations.

Data Summary: Catalyst Loading vs. Enantioselectivity
Catalyst Loading Effect on Reaction Rates Expected Outcome on Enantioselectivity (ee) Typical Scenario
Too Low Rate (catalyzed) ≈ Rate (background)Low eeBackground reaction is competitive.
Optimal Rate (catalyzed) >> Rate (background)High eeThe desired asymmetric pathway dominates.
Too High Potential for catalyst aggregationMay decrease eeCatalyst forms less active/selective species.
Problem 3: Catalyst Deactivation

Question: My reaction starts efficiently but stops before all the starting material is consumed. How can I diagnose and prevent catalyst deactivation?

Answer: Catalyst deactivation is the loss of catalytic activity over time and is a significant issue in many catalytic processes.[4] It can be caused by several mechanisms, each requiring a different approach to mitigate.

Causality & Troubleshooting Steps:

  • Poisoning: This occurs when molecules bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[5] Poisons can be impurities in the starting materials or solvent, or even a reaction byproduct.

    • Action:

      • Reagent Purity: Use high-purity, freshly distilled or filtered solvents and recrystallized starting materials.[8]

      • Identify the Poison: If a byproduct is suspected, try to isolate and identify it. Understanding the deactivation pathway is key to preventing it.[9]

  • Thermal Decomposition: The catalyst or the active catalytic intermediate may not be stable at the reaction temperature, leading to gradual decomposition.

    • Action: Screen lower reaction temperatures. While this will slow the reaction, it may preserve the catalyst's lifetime, leading to a higher overall conversion.

  • Oxidation: Many organometallic catalysts are sensitive to air. Accidental exposure to oxygen can lead to rapid deactivation.

    • Action: Ensure your reaction setup is scrupulously prepared to maintain an inert atmosphere. Use freeze-pump-thaw cycles for solvents and handle catalysts in a glovebox.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new spirocyclization reaction? For initial screening, a catalyst loading of 1-10 mol% is a common starting point.[3][10] Organocatalysts may sometimes require higher loadings (5-20 mol%), while highly efficient palladium catalysts can work at much lower loadings (0.5-2.5 mol%).[11][12] It's always best to consult the literature for analogous transformations to determine a reasonable starting range.

Q2: How do I design an experiment to find the optimal catalyst loading? A systematic approach is crucial. Once you have an initial condition that provides some product, you can perform a catalyst loading screen.

Q3: Can reducing catalyst loading ever be beneficial? Absolutely. Beyond the obvious cost savings, reducing catalyst loading can sometimes simplify product purification by minimizing catalyst-derived impurities. In some cases, lower loading can prevent the formation of catalyst aggregates that may have lower selectivity.[11] It is often a goal of process development to find the lowest possible catalyst loading that still provides an efficient and selective reaction.[13]

Q4: My reaction works well at 5 mol% loading, but when I scale up, the yield drops. Why? Scale-up issues can arise from several factors not immediately apparent at the lab scale. Mass and heat transfer can become limiting in larger reactors. Ensure that stirring is efficient enough to keep the catalyst suspended and the reaction mixture homogeneous. If the reaction is exothermic, inadequate heat dissipation on a larger scale can lead to localized overheating, causing catalyst decomposition or byproduct formation.

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol outlines a general workflow for determining the optimal catalyst loading for a new spirocyclization reaction.

Optimization Workflow Diagram

G p1_1 p1_1 p1_2 p1_2 p1_1->p1_2 p1_3 p1_3 p1_2->p1_3 p2_1 p2_1 p1_3->p2_1 Yes troubleshoot Troubleshoot Reaction (See Guide Above) p1_3->troubleshoot No p2_2 p2_2 p2_1->p2_2 p2_3 p2_3 p2_2->p2_3 p3_1 p3_1 p2_3->p3_1 p3_2 p3_2 p3_1->p3_2 p3_3 p3_3 p3_2->p3_3

Step-by-Step Methodology:

  • Establish a Baseline (Feasibility):

    • Run the reaction with a relatively high, but reasonable, catalyst loading (e.g., 5 or 10 mol%) to confirm that the catalyst is active for the desired transformation.

    • Monitor the reaction over time to get a rough idea of the reaction rate. If no product is formed, troubleshoot other parameters (solvent, temperature, catalyst choice) before optimizing loading.[7]

  • Perform a Loading Screen:

    • Set up a series of parallel reactions under identical conditions (temperature, concentration, stirring speed).

    • Vary the catalyst loading across a wide range. A good example series would be: 10 mol%, 5 mol%, 2.5 mol%, 1 mol%, and 0.5 mol%.[11]

    • Include a control reaction with no catalyst to quantify the background reaction rate and selectivity.

  • Analyze the Results:

    • After a fixed time point, quench all reactions and analyze the yield and enantioselectivity (or diastereoselectivity) for each.

    • Plot Yield vs. Catalyst Loading and Selectivity vs. Catalyst Loading.

    • Identify the loading that provides the best balance of high yield, high selectivity, and reasonable reaction time. This is your "optimal loading."

  • Refine and Confirm:

    • If desired, you can perform a more focused screen around the apparent optimum. For example, if 2.5 mol% gave the best results, you could test 2.0%, 2.5%, and 3.0%.

    • Once an optimal loading is identified, it is crucial to run the reaction at least twice more under these conditions to ensure the results are reproducible.

By approaching catalyst loading optimization with a systematic and logical mindset, you can efficiently solve common experimental problems and develop robust, scalable spirocyclization methods for your research and development goals.

References

Sources

Technical Support Center: Synthesis of Sterically Hindered Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spiro Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing sterically demanding spirocyclic frameworks. The formation of a spirocenter, particularly a quaternary stereocenter, is often hampered by significant steric hindrance, leading to low yields, poor diastereoselectivity, or complete reaction failure.[1][2]

This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address common experimental challenges. We will delve into the "why" behind the troubleshooting steps, grounding our recommendations in mechanistic principles and validated protocols.

Section 1: Understanding and Diagnosing Steric Hindrance Issues

FAQ 1: My spirocyclization reaction is not proceeding, or the yield is extremely low. How can I confirm that steric hindrance is the primary issue?

Answer:

Diagnosing steric hindrance as the root cause of a failed or low-yielding spirocyclization requires a systematic evaluation of your reaction parameters and a thorough understanding of the substrate's structural features.

Initial Diagnostic Steps:

  • Analyze Your Substrate: Construct a 3D model of your starting material. Pay close attention to the groups surrounding the reacting centers. The presence of bulky substituents, such as tert-butyl groups or polysubstituted aromatic rings, near the atoms that will form the spirocenter is a strong indicator of potential steric clash.

  • Review the Reaction Mechanism: Consider the transition state of your desired reaction. Steric hindrance often raises the activation energy of the transition state, making the reaction kinetically unfavorable.[3] For instance, in an SN2-type cyclization, the nucleophile must approach the electrophilic carbon from a specific trajectory, which can be blocked by bulky groups.[3][4]

  • Conduct Control Experiments:

    • Less Hindered Analogue: Synthesize and subject a less sterically hindered version of your substrate to the same reaction conditions. If this analogue reacts successfully, it strongly suggests that steric bulk is the inhibiting factor in your original substrate.

    • Intermolecular vs. Intramolecular: If your reaction is an intramolecular cyclization, attempt the corresponding intermolecular reaction with simpler, non-tethered reactants. Success in the intermolecular version points towards conformational constraints and steric hindrance in the tethered substrate.

Logical Workflow for Diagnosing Steric Hindrance:

G A Low or No Product in Spirocyclization B Analyze 3D Model of Substrate A->B C Review Reaction Mechanism & Transition State B->C D Run Control Experiment with Less Hindered Analogue C->D E High Yield with Analogue? D->E F Steric Hindrance is a Major Factor E->F Yes G Consider Other Issues: - Reagent decomposition - Incorrect reaction conditions - Electronic effects E->G No H Proceed to Troubleshooting Strategies F->H

Caption: A flowchart for diagnosing the role of steric hindrance.

Section 2: Troubleshooting Strategies for Overcoming Steric Hindrance

FAQ 2: I've confirmed steric hindrance is the problem. What are the primary strategies I can employ to overcome this and improve my reaction outcome?

Answer:

Once steric hindrance is identified as the key challenge, a multi-faceted approach involving modification of reaction conditions, reagents, and even the synthetic route itself is often necessary.

Key Strategies to Consider:

  • Modification of Reaction Conditions:

    • High Temperature/Pressure: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. High-pressure conditions can also favor the formation of more compact transition states, often leading to improved yields in sterically congested reactions.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reactions by providing rapid and uniform heating, which can be particularly effective for overcoming the high activation energies associated with sterically hindered transformations.[5]

  • Catalyst and Reagent Selection:

    • Bulky and Electron-Rich Ligands: In transition metal-catalyzed reactions, particularly with palladium, using bulky and electron-rich phosphine ligands can facilitate the desired bond-forming steps and prevent catalyst deactivation when dealing with hindered substrates.[5]

    • Chiral Brønsted Acids: For certain cycloadditions, strongly acidic and confined chiral Brønsted acid catalysts, such as imidodiphosphorimidates (IDPis), can effectively control the regio- and stereochemical outcome by creating a confined chiral microenvironment.[1][2]

    • Organocatalysis: Chiral bifunctional organocatalysts, like quinine-derived squaramides, have shown success in asymmetric cascade reactions to construct spiro compounds with high diastereo- and enantioselectivity under mild conditions.[6]

  • Substrate Modification and Synthetic Route Redesign:

    • Directing Groups: The introduction of a directing group can pre-organize the substrate into a reactive conformation, facilitating the desired cyclization. Chiral bidentate directing groups have been successfully used in palladium-catalyzed C-H activation to construct sterically hindered oxaspirocycles with high diastereoselectivity.[7][8]

    • Intramolecular vs. Intermolecular Strategy: Intramolecular reactions are generally favored over their intermolecular counterparts, especially for the formation of 5- and 6-membered rings, as the reacting partners are already in close proximity.[9] If your current approach is intermolecular, redesigning the synthesis to utilize an intramolecular cyclization could be beneficial.

    • Alternative Cyclization Strategies: Explore different types of cyclization reactions. For example, radical cyclizations can sometimes be less sensitive to steric effects than ionic reactions.[10][11] 1,3-dipolar cycloadditions are another powerful tool for constructing spirocyclic frameworks.[12]

Decision Tree for Strategy Selection:

G A Steric Hindrance Confirmed B Can Reaction Conditions be Modified? A->B I No B->I J Yes B->J C Increase Temperature/Pressure Use Microwave Irradiation D Is the Reaction Catalyzed? K No D->K L Yes D->L E Optimize Catalyst/Ligand - Bulky Ligands - Chiral Brønsted Acids - Organocatalysts F Is Substrate Modification Feasible? M No F->M N Yes F->N G Introduce Directing Group H Redesign Synthetic Route - Intramolecular Approach - Alternative Cyclization I->D J->C K->F L->E M->H N->G

Caption: A decision-making workflow for overcoming steric hindrance.

Section 3: Practical Protocols and Data

FAQ 3: My reaction involves a palladium-catalyzed cycloaddition to form a[13][13]-spirolactam, but the yield is poor. Can you provide a starting protocol and a comparison of ligands?

Answer:

Certainly. Palladium-catalyzed [3+2] cycloadditions are a robust method for constructing spirocyclic systems.[13] However, success with sterically demanding substrates often hinges on the choice of ligand. Bulky, electron-rich phosphine ligands are often superior in these cases. Below is a general protocol and a table comparing the performance of different ligands.

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition for Spirolactam Synthesis

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the vinyl methylene cyclic carbonate (1.0 equiv.), the pyrrolidinone (1.2 equiv.), and the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%).

  • Ligand Addition: Add the desired phosphine ligand (10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M).

  • Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Table 1: Comparison of Phosphine Ligands in a Sterically Hindered Pd-Catalyzed Spirocyclization

LigandStructureTypical Yield (%)Diastereomeric Ratio (dr)Key Observation
P(OPh)₃ Triphenyl phosphite<10%-Ineffective for hindered substrates.
PPh₃ Triphenylphosphine20-40%2:1Moderate yield, poor selectivity.
P(Cy)₃ Tricyclohexylphosphine50-70%5:1Increased bulk improves yield and selectivity.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl>90%>20:1Bulky, electron-rich ligand provides excellent results.[5]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl>90%>20:1Another highly effective bulky, electron-rich ligand.[5]

Yields and dr are representative and will vary depending on the specific substrates.

FAQ 4: I am attempting an intramolecular cyclization to form an oxaspirocycle, but am struggling with poor diastereoselectivity. How can a chiral directing group help, and what is a reliable protocol?

Answer:

A chiral directing group can significantly improve diastereoselectivity by pre-organizing the molecule into a specific conformation that favors the formation of one diastereomer over the other. A sterically bulky directing group can create a chiral pocket that shields one face of the reactive center.[7][8]

Experimental Protocol: Chiral Directing Group-Mediated C(sp³)–H Activation for Oxaspirocycle Synthesis

This protocol is adapted from a method utilizing a chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group.[8]

  • Substrate Preparation: Synthesize the substrate by attaching the chiral directing group to the carboxylic acid precursor of the desired oxaspirocycle.

  • Reaction Setup: In a sealed tube, combine the substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), an oxidant (e.g., 3-nitropyridine, 2.0 equiv.), and an additive (e.g., AcOH, 2.0 equiv.).[7][8]

  • Solvent and Atmosphere: Add an anhydrous solvent (e.g., 1,2-dichloroethane) and flush the tube with an inert gas.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 h).

  • Workup and Purification: After cooling, concentrate the mixture and purify by flash chromatography.

  • Directing Group Removal: The directing group can often be removed under mild conditions to yield the final product.[8]

Impact of Directing Group on Diastereoselectivity:

Directing Group SubstituentDiastereomeric Ratio (dr)Rationale
Isopropyl4.5:1Moderate steric bulk provides some facial selectivity.[7]
Cyclohexyl10:1Increased bulk enhances selectivity.[7]
tert-Butyl26:1The very bulky t-butyl group creates a highly effective chiral environment, leading to excellent diastereoselectivity.[7][8]

References

  • Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions. Chemical Communications (RSC Publishing). Available from: [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. Available from: [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. RSC Publishing. Available from: [Link]

  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–H bond functionalization. Chemical Science. 2020;11(26):6768-6774. Available from: [Link]

  • Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. 2024;15(1):43-98. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. 2023. Available from: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. 2019;4(7):12035-12046. Available from: [Link]

  • How to overcome Steric Hindrance? ResearchGate. Available from: [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. 2022;144(15):6948-6957. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available from: [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications (RSC Publishing). Available from: [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. 2022;144(15):6948-6957. Available from: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. ACS Publications. Available from: [Link]

  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science. 2020;11(26):6768-6774. Available from: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Communications. 2023;59(21):3001-3004. Available from: [Link]

  • Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. ResearchGate. Available from: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules. 2022;27(6):1898. Available from: [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available from: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available from: [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard DASH. Available from: [Link]

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. The Journal of Organic Chemistry. 2023;88(23):16584-16592. Available from: [Link]

  • Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates. ResearchGate. Available from: [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Synlett. 2007;(19):2951-2960. Available from: [Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Thermodynamic control of diastereoselectivity in the formal nucleophilic substitution of bromocyclopropanes. Organic Letters. 2010;12(7):1628-1631. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Spectroscopic Identification of Spiro[5.6]dodec-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Spiro[5.6]dodec-1-en-3-one against its primary structural isomers. It focuses on the spectroscopic differentiation required to validate the spirocyclic skeleton against thermodynamically favored fused-ring byproducts and regioisomers.

Executive Summary & Structural Context

Spiro[5.6]dodec-1-en-3-one (C


H

O) is a spirocyclic enone consisting of a six-membered ring fused at a single quaternary carbon to a seven-membered ring. In synthetic pathways (typically Robinson annulation or alkylation-cyclization sequences), this target frequently co-elutes with structural isomers that possess identical molecular weights but distinct topologies.

The Primary Challenge: Distinguishing the Spiro skeleton (quaternary junction, orthogonal rings) from the Fused skeleton (tertiary bridgeheads, planar/puckered fusion) and Regioisomers (double bond migration).

The Isomer Landscape
Compound TypeStructure DescriptionKey Synthetic Origin
Target (A) Spiro[5.6]dodec-1-en-3-one Desired spiro-annulation product.[1]
Isomer B (Fused) Bicyclo[5.5.0]dodec-1(7)-en-3-one Thermodynamic byproduct of failed spiro-cyclization (e.g., via aldol condensation at a different site).
Isomer C (Regio) Spiro[5.6]dodec-4-en-3-one Double bond migration (isomerization) under acidic/basic conditions.

Spectroscopic Data Comparison

The following data highlights the diagnostic signals required to confirm the spiro[5.6] structure.

Table 1: Comparative Spectroscopic Markers
FeatureTarget: Spiro[5.6]dodec-1-en-3-one Isomer B: Fused (Bicyclo) Isomer C: Deconjugated
IR

1675–1685 cm

(Conjugated)
1660–1675 cm

(Conjugated, often lower due to ring strain)
1715 cm

(Non-conjugated ketone)

H NMR Vinyl

6.0–7.0 ppm (d/dt, characteristic

-system)

5.8–6.5 ppm (often broad if bridgehead alkene)

5.4–5.6 ppm (isolated alkene)

C NMR Junction
Quaternary (Cq) at

40–50 ppm. Disappears in DEPT-135.
Tertiary (CH) bridgeheads. Positive in DEPT-135. Quaternary (Cq).
MS Fragmentation Loss of C

ring (m/z 97/96 dominant).
Retro-Diels-Alder (RDA) patterns; complex ring opening.Similar to target but different relative intensities.

Critical Insight: The definitive differentiator between the Spiro and Fused forms is the


C DEPT-135 experiment . The spiro-carbon is quaternary and will show no signal (or low intensity in standard 

C), whereas the fused bridgehead carbons are methines (CH) and will appear positive (up).

Deep Dive: Spectroscopic Differentiation Logic

A. NMR Spectroscopy (The "Junction Test")

The topology of the spiro[5.6] system places the six-membered enone orthogonal to the seven-membered ring. This creates specific shielding effects.[2][3]

  • Proton (

    
    H) NMR: 
    
    • Target: Look for the

      
      -proton (
      
      
      
      5.9 ppm) and
      
      
      -proton (
      
      
      6.9 ppm) of the enone. The coupling constant
      
      
      is typically 10.0 Hz , characteristic of a cyclohexenone ring.
    • Fused Isomer: If the double bond is at the bridgehead (tetrasubstituted), vinyl protons may be absent or appear as a single broad singlet.

  • Carbon (

    
    C) NMR: 
    
    • The Spiro Shift: The spiro carbon usually resonates between 35–55 ppm . Crucially, it has four carbon connections.[4]

    • The Fused Shift: The bridgehead carbons in a [5.5.0] system are tertiary.

    • Protocol: Run a DEPT-135 .

      • Spiro Result: The junction carbon signal disappears (Quaternary).

      • Fused Result: The junction carbon signal remains positive (CH).

B. Infrared (IR) Spectroscopy (The "Conjugation Check")

This is the fastest method to screen for regioisomers (Isomer C).

  • Spiro Enone (Target): The carbonyl stretch is lowered by resonance with the alkene. Expect a strong band at 1680 cm

    
     .
    
  • Deconjugated Isomer: If the double bond migrates (e.g., to the 4,5-position or into the 7-ring), the conjugation is broken. The carbonyl band will shift to ~1715 cm

    
      (standard ketone).
    
C. Mass Spectrometry (MS)
  • Spiro Fragmentation: Spiro compounds often undergo cleavage at the spiro center. For Spiro[5.6]dodec-1-en-3-one, the loss of the seven-membered ring (C

    
    H
    
    
    
    ) or the six-membered enone fragment is favored.
  • Base Peak: Expect a strong fragment at m/z 96/97 (cyclohexenone fragment) or m/z 81 (loss of carbonyl + ring cleavage).

Experimental Protocol: Characterization Workflow

To objectively validate the synthesis of Spiro[5.6]dodec-1-en-3-one, follow this self-validating workflow.

Step 1: Crude Analysis (IR)
  • Isolate crude oil/solid.

  • Acquire FT-IR (ATR method).

  • Checkpoint:

    • If

      
       cm
      
      
      
      : Fail. Isomerization has occurred.
    • If

      
       cm
      
      
      
      : Pass. Proceed to NMR.
Step 2: Structural Validation (NMR)
  • Dissolve 10 mg sample in CDCl

    
    .
    
  • Acquire

    
    H NMR (16 scans) and 
    
    
    
    C NMR + DEPT-135 (256 scans).
  • Analysis:

    • Verify two vinyl protons (

      
       Hz).
      
    • Identify the spiro carbon in

      
      C (non-protonated).
      
    • Optional: Run HSQC. The spiro carbon should show no correlation to any proton.

Step 3: Purity Check (GC-MS)
  • Method: EI (70 eV), 50°C to 250°C ramp.

  • Verify Molecular Ion (

    
    ) at m/z 178 .
    
  • Check for split peaks (diastereomers) if the 7-ring has substituents (not applicable for the unsubstituted parent, but relevant for derivatives).

Decision Tree for Structural Assignment

The following diagram outlines the logical flow for distinguishing the target from its isomers using the data described above.

SpiroAnalysis Sample Unknown Sample (C12H18O) IR_Check Step 1: FT-IR Analysis (Carbonyl Region) Sample->IR_Check Deconjugated Isomer: Deconjugated Ketone (Double bond migration) IR_Check->Deconjugated > 1700 cm-1 Conjugated Conjugated System (Enone confirmed) IR_Check->Conjugated ~1680 cm-1 NMR_Check Step 2: 13C NMR / DEPT-135 (Junction Topology) Conjugated->NMR_Check Fused Isomer: Fused Bicyclic (Bridgehead = CH) DEPT: Positive Signal NMR_Check->Fused Junction Carbon has Proton Spiro TARGET: Spiro[5.6]dodec-1-en-3-one (Junction = Cq) DEPT: No Signal NMR_Check->Spiro Junction Carbon is Quaternary

Caption: Logical workflow for differentiating Spiro[5.6]dodec-1-en-3-one from fused and regio-isomers using IR and DEPT-NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14836307, Spiro[5.6]dodec-1-en-3-one. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Spiro[5.5]undeca-1,8-dien-3-one Infrared Spectrum (Analogous System). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts: Cycloalkenes and Enones. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

  • Master Organic Chemistry (2018). The Robinson Annulation: Spiro vs Fused Ring Formation. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Spiro-Mamakone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Spiro-mamakone A, a fungal metabolite with a unique spiro-nonadiene skeleton, has demonstrated potent cytotoxic and antimicrobial properties.[1] This has spurred investigations into synthetic analogues to delineate the structural features crucial for its biological activity and to develop novel anticancer agents.[2][3]

The Chemical Core and its Significance

The spirocyclic framework, where two rings are fused at a central carbon, imparts unique conformational features that are pivotal to the biological activity of these molecules.[3] Research into various spiro compounds, such as spirochromanones and spiro-indolyl diketopiperazines, has consistently highlighted their potential as anticancer agents.[3][4][5]

A key finding in the SAR of spiro-mamakone analogues is the critical role of the enedione moiety for their biological activity.[2] Modifications to this functional group often lead to a significant reduction or complete loss of cytotoxicity. This underscores the importance of this Michael acceptor in potential interactions with biological nucleophiles within cancer cells.

Comparative Cytotoxicity of Spiro-Mamakone Analogues

The cytotoxic potential of spiro-mamakone analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. Below is a comparative table summarizing the cytotoxic activities of representative spiro-mamakone analogues and related spirocyclic compounds from various studies.

Compound/AnalogueCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Spiro-mamakone AVariousPotent (specific data not publicly available)Natural product with spiro-nonadiene skeleton and enedione moiety.[1]
Spirochromanone Csp 12MCF-7 (Breast), B16F10 (Melanoma)4.34 (MCF-7), ~two-fold selective for MCF-7Spiro[chromane-2,4'-piperidine]-4-one core.[4]
Spirochromanone Csp 18MCF-7 (Breast), B16F10 (Melanoma)Potent (specific data not publicly available)Spiro[chromane-2,4'-piperidine]-4-one core.[4]
Isatin-derived Spirocyclic Analogue 19Ovarian Cancer ModelLow-μM potencyα-methylene-γ-butyrolactone fused to an isatin core.[6]
Isatin-derived Spirocyclic Analogue 29VariousLow-μM potencyOptimized spirocyclic α-methylene-γ-butyrolactone.[6]
Spiro HPK1 Inhibitor 16CT26 (Colon)0.00267 (enzymatic assay)Spirocyclic inhibitor of Hematopoietic Progenitor Kinase 1.[7][8]

Insights from Comparative Data:

The data clearly indicates that the spirocyclic scaffold is a versatile platform for developing potent anticancer agents.[3][7][9] The cytotoxicity of these compounds can be finely tuned by modifying the substituents on the spirocyclic core. For instance, in a series of spirochromanone analogues, specific substitutions led to compounds like Csp 12, which demonstrated significant cytotoxicity and selectivity for breast cancer cells over melanoma cells.[4] Furthermore, this compound was found to be less toxic to non-cancerous human embryonic kidney (HEK-293) cells, highlighting the potential for developing targeted therapies.[4]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of spiro-mamakone analogues and other spirocyclic compounds are not solely due to non-specific cytotoxicity. Many of these compounds exhibit more nuanced mechanisms of action, including the induction of apoptosis and cell cycle arrest.[4][10]

For example, the potent spirochromanone analogue Csp 12 was shown to induce a total of 28.6% apoptosis in B16F10 melanoma cells and cause cell cycle arrest in the G2 phase.[4] Molecular docking studies suggested that this compound effectively binds to the active site of the epidermal growth factor receptor (EGFR) kinase domain, a well-established target in cancer therapy.[4]

Other spirocyclic compounds have been found to target different signaling pathways. For instance, a series of spiro analogues were developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell activation, making them promising candidates for cancer immunotherapy.[7][8] Another study implicated the p38 MAPK signaling pathway in the autophagic cell death induced by a steroidal saponin with a spiro core.[11]

The following diagram illustrates a generalized signaling pathway that can be targeted by spiro-mamakone analogues, leading to anticancer effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Signal Transduction Spiro_Analogue Spiro-Mamakone Analogue Spiro_Analogue->Receptor Binding/Inhibition Apoptosis_Proteins Apoptosis Proteins (e.g., Caspases) Kinase_Cascade->Apoptosis_Proteins Activation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle_Proteins Cell Cycle Proteins Transcription_Factors->Cell_Cycle_Proteins Gene Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Workflow Start Synthesis Analogue Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT, SRB) Characterization->Cytotoxicity_Screening Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) Cytotoxicity_Screening->Mechanism_Studies In_Vivo_Testing In vivo Animal Models Mechanism_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization End In_Vivo_Testing->End Lead_Optimization->Synthesis

Caption: Experimental workflow for spiro-mamakone analogue evaluation.

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content. [3] Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, MDA-MB-231) [3]* Complete culture medium (e.g., DMEM with 10% FBS)

  • Spiro-mamakone analogues dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro-mamakone analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Trustworthiness and Self-Validation:

This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The use of multiple cell lines provides a broader understanding of the compound's activity spectrum. Consistent results across replicate experiments are crucial for establishing the reliability of the data.

Conclusion and Future Directions

The exploration of spiro-mamakone analogues has unveiled a promising class of compounds with significant anticancer potential. The SAR studies have consistently pointed to the importance of the spirocyclic core and specific functional groups, such as the enedione moiety, for their biological activity. Future research should focus on synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for identifying the most promising candidates for further preclinical and clinical development. The integration of computational modeling and medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of spiro-based anticancer drugs.

References

  • Synthetic and biological studies on the spiro-mamakone system. PubMed.
  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents.
  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed.
  • spiro-Mamakone A: a unique relative of the spirobisnaphthalene class of compounds. PubMed.
  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. PubMed.
  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PubMed.
  • The p38 MAPK kinase signaling pathway is required in spiroconazol...
  • Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure-Activity Rel
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC.
  • Total synthesis and biological evaluation of spirotryprost

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.